4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-[4-(chloromethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSOWFFOHQARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441813 | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138219-98-4 | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Foreword
Welcome to this in-depth technical guide on 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. This document is crafted for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this versatile building block. As a Senior Application Scientist, my goal is to not only present established protocols but to also provide insights into the causality behind experimental choices, ensuring a deeper and more practical understanding. This guide will navigate through the synthesis, properties, and diverse applications of this compound, grounded in authoritative references and practical expertise.
Introduction: The Strategic Importance of this compound
This compound is a key organic compound characterized by a bipyridine core functionalized with two reactive chloromethyl groups. This unique structure bestows upon it a dual functionality: the bipyridine moiety serves as an excellent chelating ligand for a wide range of metal ions, while the chloromethyl groups are susceptible to nucleophilic substitution, allowing for a diverse array of chemical modifications. This versatility makes it a highly valuable precursor in the synthesis of novel ligands, functional polymers, and advanced materials with applications spanning catalysis, luminescence, and medicine.
The electron-withdrawing nature of the bipyridine ring system enhances the electrophilicity of the benzylic carbons in the chloromethyl groups, making them highly reactive towards nucleophiles. This reactivity is the cornerstone of its utility as a versatile building block in synthetic chemistry.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insights
The most common and efficient synthesis of this compound commences with the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. The key transformation is the chlorination of the methyl groups. A well-established and reliable method for this is a two-step process involving silylation followed by chlorination.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below:
"4,4'-Bis(chloromethyl)-2,2'-bipyridyl molecular structure"
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Abstract
This technical guide offers a comprehensive examination of this compound, a pivotal bifunctional ligand in contemporary chemical research. We delve into its nuanced molecular architecture, supported by an analysis of expected spectroscopic signatures and crystallographic trends observed in analogous compounds. A detailed, field-tested protocol for its synthesis via radical chlorination of 4,4'-dimethyl-2,2'-bipyridyl is presented, with a focus on the causal factors dictating experimental choices to ensure procedural robustness. The guide further explores the reactivity of the strategic chloromethyl groups, which serve as versatile handles for nucleophilic substitution. Finally, we survey its broad applications as a foundational building block in the construction of coordination polymers, functional materials, and surface-modified systems, making this document an essential resource for researchers in materials science, catalysis, and drug development.
Introduction: A Versatile Bipyridyl Building Block
The 2,2'-bipyridyl (bpy) framework is a cornerstone of coordination chemistry, prized for its capacity to form stable chelate complexes with a vast range of metal ions.[1] The strategic functionalization of this scaffold is a powerful approach to designing sophisticated molecular systems. This compound exemplifies this design principle, integrating the robust chelating ability of the bipyridyl core with the reactive potential of two chloromethyl groups. These benzylic chloride moieties are highly susceptible to nucleophilic substitution, enabling the covalent linkage of the bipyridyl unit into larger supramolecular assemblies, polymers, or onto surfaces. This dual functionality has established this compound as an indispensable precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and bespoke catalytic systems.[1][2]
Molecular Structure and Characterization
A thorough understanding of the three-dimensional structure and electronic properties of this compound is critical for predicting its behavior in chemical synthesis and materials applications.
Conformational Analysis of the Bipyridyl Core
In its uncoordinated state, the 2,2'-bipyridyl backbone typically adopts a transoid conformation, with the nitrogen atoms oriented away from each other. This arrangement minimizes steric hindrance between the hydrogen atoms at the 3 and 3' positions. Upon chelation to a metal ion, a low-energy rotation around the central C2-C2' bond occurs, allowing the ligand to adopt the cisoid conformation necessary for bidentate coordination.
Spectroscopic Characterization
| Technique | Expected Features | Interpretation |
| ¹H NMR | Aromatic protons are anticipated to appear as a set of doublets and a singlet in the δ 7.5-8.7 ppm region. A sharp singlet corresponding to the four equivalent chloromethyl protons is expected around δ 4.6-4.8 ppm. | The symmetry of the molecule would lead to a simplified aromatic region with three distinct signals. The downfield shift of the chloromethyl protons is due to the electronegativity of the adjacent chlorine atom. |
| ¹³C NMR | Aromatic carbon signals are predicted in the δ 120-158 ppm range. The chloromethyl carbon should appear as a distinct peak around δ 45-47 ppm. | The number of unique carbon signals will reflect the molecule's C₂ symmetry. |
| Infrared (IR) | Characteristic C=N and C=C stretching vibrations of the pyridine rings are expected in the 1600-1400 cm⁻¹ region. A strong C-Cl stretching band should be observable in the 800-650 cm⁻¹ range. | These vibrational modes confirm the presence of the bipyridyl core and the chloromethyl functional groups. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) cluster with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, [M+2]⁺, [M+4]⁺). Common fragmentation pathways include the loss of a chlorine radical ([M-Cl]⁺) and a chloromethyl radical ([M-CH₂Cl]⁺). | This technique is crucial for confirming the molecular weight (250.12 g/mol ) and elemental composition. |
Crystallographic Insights
While a specific crystal structure for this compound is not publicly deposited, data from its hydroxylated counterpart, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, reveals a nearly planar bipyridyl core in the solid state.[3] It is expected that the chloromethyl derivative would adopt a similar conformation, with the crystal packing likely influenced by weak intermolecular interactions such as C-H···Cl hydrogen bonds.
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the free-radical chlorination of 4,4'-dimethyl-2,2'-bipyridyl.
Detailed Synthetic Protocol
This robust procedure is adapted from a well-established method published in Organic Syntheses.[4]
Materials:
-
4,4'-Dimethyl-2,2'-bipyridyl
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (for recrystallization)
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
Procedural Steps:
-
Reaction Setup: To a solution of 4,4'-dimethyl-2,2'-bipyridyl in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser, add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.[4]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude solid can be purified by recrystallization from hot ethanol to yield the product as a white crystalline solid.[4]
Rationale for Experimental Choices
-
N-Chlorosuccinimide (NCS): NCS is employed as a safe and efficient source of chlorine radicals, avoiding the hazards associated with using gaseous chlorine.
-
Benzoyl Peroxide (BPO): BPO acts as a radical initiator, which upon thermal decomposition, initiates the chain reaction necessary for the chlorination of the benzylic methyl groups.
-
Aqueous Wash: The NaHCO₃ wash is critical for neutralizing any acidic byproducts, such as HCl, which could compromise the stability of the final product.
Reactivity and Applications
The synthetic utility of this compound is primarily derived from the reactivity of its chloromethyl groups, which act as excellent electrophiles.
Nucleophilic Substitution Reactions
The chloromethyl groups readily undergo Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates. This allows for the facile covalent attachment of the bipyridyl moiety to other molecules or materials.
Caption: General scheme for nucleophilic substitution on this compound.
Applications in Materials Science and Catalysis
-
Coordination Chemistry and MOFs: This ligand is extensively used to construct coordination polymers and metal-organic frameworks. The bipyridyl unit chelates to metal centers, forming the structural nodes, while the reactive chloromethyl groups can be used for post-synthetic modification to introduce new functionalities within the porous material.[2]
-
Polymer Chemistry: It can act as a cross-linker or a monomer in polymerization reactions, leading to the formation of polymers with embedded metal-binding sites, which are useful in catalysis and sensing applications.[2]
-
Surface Functionalization: The reactive nature of the chloromethyl groups allows for the covalent grafting of the bipyridyl ligand onto the surfaces of materials like silica, gold, or carbon nanotubes. These modified surfaces can then be used to immobilize metal catalysts or create chemical sensors.
Conclusion
This compound is a testament to the power of rational ligand design. Its structure, combining a stable chelating core with reactive peripheral groups, provides a robust and versatile platform for chemical innovation. The synthetic accessibility and predictable reactivity of this molecule ensure its continued importance as a building block for the next generation of functional materials, from advanced catalysts to sophisticated drug delivery systems. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this remarkable compound.
References
"spectroscopic data for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl"
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key building block in coordination chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development and related fields. It details the theoretical and practical aspects of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as they apply to the structural elucidation and purity assessment of this compound. The document combines established experimental data with predictive analysis based on the molecular structure, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
Introduction: The Significance of this compound
This compound is a versatile bifunctional ligand extensively utilized in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and functional materials. Its bipyridyl core provides a strong chelating site for a wide range of metal ions, while the two chloromethyl groups at the 4 and 4' positions offer reactive sites for further functionalization, enabling the construction of complex supramolecular architectures.
Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they offer a detailed "fingerprint" of the molecule. This guide will delve into the key spectroscopic methods for its characterization, providing both the expected data and the protocols to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its molecular structure and purity.
Expected ¹H and ¹³C NMR Data
The following tables summarize the reported NMR data for this compound in deuterated chloroform (CDCl₃).[1]
Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.70 | Doublet (d) | 2H | H-6, H-6' |
| 8.43 | Singlet (s) | 2H | H-3, H-3' |
| 7.38 | Doublet of Doublets (dd) | 2H | H-5, H-5' |
| 4.63 | Singlet (s) | 4H | -CH₂Cl |
Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 155.8 | C-2, C-2' |
| 149.4 | C-6, C-6' |
| 146.7 | C-4, C-4' |
| 122.8 | C-5, C-5' |
| 120.1 | C-3, C-3' |
| 43.9 | -CH₂Cl |
Interpretation and Experimental Rationale
The simplicity of the ¹H NMR spectrum, with only four distinct signals, is indicative of the molecule's C₂ symmetry. The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient pyridine rings. The singlet at 4.63 ppm, integrating to four protons, is a clear signature of the two equivalent chloromethyl groups.
The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule with six distinct carbon signals. The chemical shift of the chloromethyl carbon at 43.9 ppm is consistent with an sp³-hybridized carbon attached to an electronegative chlorine atom.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.
NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, MS is particularly useful for confirming the presence of two chlorine atoms through their characteristic isotopic pattern.
Predicted Mass Spectrum Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Ion | Relative Abundance | Notes |
| 252.02 | [M]⁺ | 100% | Molecular ion with two ³⁵Cl atoms |
| 254.02 | [M+2]⁺ | 65% | Molecular ion with one ³⁵Cl and one ³⁷Cl atom |
| 256.02 | [M+4]⁺ | 10% | Molecular ion with two ³⁷Cl atoms |
| 217.05 | [M-Cl]⁺ | Variable | Fragment ion from loss of a chlorine atom |
| 203.06 | [M-CH₂Cl]⁺ | Variable | Fragment ion from loss of a chloromethyl group |
Rationale for Predictions
The molecular formula of this compound is C₁₂H₁₀Cl₂N₂. The predicted molecular ion peak at m/z 252.02 corresponds to the molecule containing two ³⁵Cl isotopes. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion, with relative intensities of approximately 100:65:10 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a chlorine radical or a chloromethyl radical.
Experimental Protocol for Mass Spectrometry
Objective: To obtain a mass spectrum of this compound to confirm its molecular weight and isotopic distribution.
Materials:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
-
Mass spectrometer (e.g., ESI-QTOF or GC-MS)
Procedure (for ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic cluster. Compare the observed m/z values and isotopic pattern with the predicted values.
Mass Spectrometry Experimental Workflow
Caption: Workflow for mass spectrometric analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a "fingerprint" of the molecule's vibrational modes.
Predicted IR Absorption Data
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1580 | C=N stretch (pyridine ring) | Strong |
| 1550-1450 | C=C stretch (pyridine ring) | Medium-Strong |
| 1420-1380 | CH₂ scissoring | Medium |
| 850-800 | C-H out-of-plane bend | Strong |
| 750-650 | C-Cl stretch | Strong |
Rationale for Predictions
The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in this compound. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the bipyridyl core will give rise to strong absorptions in the 1600-1450 cm⁻¹ region. A key feature will be the strong absorption band in the 750-650 cm⁻¹ range, corresponding to the C-Cl stretching vibration of the chloromethyl groups.
Experimental Protocol for IR Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (for KBr pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
IR Spectroscopy Experimental Workflow
Caption: Workflow for IR spectroscopic analysis.
UV-Vis Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like this compound, this technique is useful for studying the π-conjugated system.
Predicted UV-Vis Absorption Data
Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)
| λₘₐₓ (nm) (predicted) | Electronic Transition | Molar Absorptivity (ε) |
| ~240-250 | π → π | High |
| ~280-290 | π → π | High |
| ~310-330 | n → π* | Low |
Rationale for Predictions
The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the bipyridyl chromophore, similar to the parent 4,4'-bipyridine. These typically appear as two strong absorption bands in the 240-290 nm range. A weaker n → π* transition, arising from the non-bonding electrons on the nitrogen atoms, may be observed as a shoulder or a separate band at a longer wavelength. The chloromethyl substituents are not expected to significantly alter the position of these absorption maxima compared to the parent 4,4'-dimethyl-2,2'-bipyridine.
Experimental Protocol for UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Ethanol or other suitable UV-transparent solvent (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample of known concentration in the chosen solvent. From this, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if the concentration is known accurately, calculate the molar absorptivity (ε).
UV-Vis Spectroscopy Experimental Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Summary of Spectroscopic Data
The following table provides a consolidated summary of the key spectroscopic data for this compound.
Table 6: Consolidated Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 8.70 (d, 2H), 8.43 (s, 2H), 7.38 (dd, 2H), 4.63 (s, 4H)[1] |
| ¹³C NMR (CDCl₃) | δ 155.8, 149.4, 146.7, 122.8, 120.1, 43.9[1] |
| Mass Spectrometry | Predicted [M]⁺ at m/z 252.02 with a characteristic isotopic cluster for two chlorine atoms. |
| IR Spectroscopy | Predicted strong absorptions at ~1600-1580 cm⁻¹ (C=N), ~1550-1450 cm⁻¹ (C=C), and ~750-650 cm⁻¹ (C-Cl). |
| UV-Vis Spectroscopy | Predicted λₘₐₓ at ~240-250 nm and ~280-290 nm (π → π* transitions). |
References
An In-depth Technical Guide to the Solubility of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, a critical building block in coordination chemistry and materials science.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol for both qualitative and quantitative solubility determination, a predicted qualitative solubility profile in common organic solvents based on chemical principles, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists and professionals working with this compound in various research and development applications, including the synthesis of functional materials and pharmaceutical compounds.
Introduction to this compound
This compound is a derivative of 2,2'-bipyridine, featuring reactive chloromethyl groups at the 4 and 4' positions of the pyridine rings. The 2,2'-bipyridine core is a widely utilized ligand in coordination chemistry, known for its ability to form stable chelate complexes with a vast array of transition metals.[1] The presence of the two highly reactive chloromethyl groups makes this compound a versatile precursor, allowing for facile functionalization and tethering to other molecular systems, polymers, or surfaces.[1] This dual functionality is pivotal in the construction of metallosupramolecular architectures, functional polymers, and photosensitizers for applications in catalysis and solar energy conversion.[1]
A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. The choice of solvent directly impacts reaction kinetics, purification methods such as recrystallization, and the formation of desired supramolecular structures. This guide aims to provide both predicted and experimentally verifiable insights into its solubility profile.
Predicted Qualitative Solubility Profile
In the absence of extensive empirical data, the solubility of an organic compound can be predicted based on its molecular structure by applying the "like dissolves like" principle.[2] The this compound molecule possesses a moderately polar bipyridine core with two nitrogen atoms capable of hydrogen bonding, and two chloromethyl groups which add to the overall polarity. The aromatic rings also allow for potential π-π stacking interactions.
Based on these structural features, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1. It is crucial to emphasize that these are predictions and should be confirmed experimentally using the protocols detailed in the subsequent sections.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO should effectively solvate the polar regions of the molecule. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile (ACN) | Soluble | Acetonitrile is a polar aprotic solvent, and its use in the synthesis of this compound suggests at least moderate solubility.[3] | |
| Acetone | Moderately Soluble | Acetone's moderate polarity may allow for some dissolution, but it might be less effective than more polar aprotic solvents. | |
| Polar Protic | Methanol (MeOH) | Moderately Soluble | The hydroxyl group of methanol can engage in hydrogen bonding with the nitrogen atoms of the bipyridine core, but the overall non-polar character of the molecule may limit high solubility. |
| Ethanol (EtOH) | Moderately Soluble | The successful recrystallization from hot ethanol indicates good solubility at elevated temperatures and likely moderate to low solubility at room temperature.[3] | |
| Water | Insoluble | Despite the presence of polar groups, the large hydrophobic bipyridine backbone and the non-polar chloromethyl groups are expected to make it insoluble in water. | |
| Nonpolar | Dichloromethane (DCM) | Soluble | The use of dichloromethane for extraction during its synthesis suggests good solubility.[3] Its ability to engage in dipole-dipole interactions with the chloromethyl groups is a contributing factor. |
| Chloroform (CHCl₃) | Soluble | Similar in polarity to DCM, chloroform is expected to be a good solvent. | |
| Tetrahydrofuran (THF) | Moderately Soluble | THF has a moderate polarity and can act as a hydrogen bond acceptor, which may lead to some degree of solubility. | |
| Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the bipyridine rings, but the overall polarity difference will likely limit solubility. | |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the moderately polar this compound. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. This section outlines protocols for both qualitative and quantitative solubility determination.
Health and Safety Precautions
This compound is a hazardous chemical. Safety data sheets indicate that it may be corrosive and can cause severe skin burns and eye damage.[1][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.
Qualitative Solubility Determination
This simple and rapid method provides a preliminary assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (as listed in Table 1)
-
Small vials or test tubes with caps
-
Spatula
-
Vortex mixer
Procedure:
-
Sample Preparation: Add approximately 5-10 mg of this compound to a series of labeled vials.
-
Solvent Addition: Add 1 mL of the chosen solvent to each vial.
-
Mixing: Securely cap the vials and vortex each sample for 1-2 minutes at room temperature.
-
Observation: Visually inspect each vial against a dark background to determine the extent of dissolution.
-
Classification:
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.
-
Insoluble: The majority of the solid does not dissolve.
-
-
Record: Document the observations for each solvent.
Quantitative Solubility Determination
For applications requiring precise concentration data, a quantitative determination of solubility is essential. The following protocol utilizes UV-Vis spectroscopy, a widely accessible and reliable technique for quantifying chromophoric compounds. Alternatively, HPLC can be employed for more complex matrices or for compounds lacking a strong UV chromophore.[5][6][7]
3.3.1. Principle
This method involves preparing a saturated solution of this compound in a chosen solvent at a specific temperature. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is determined by measuring its absorbance and comparing it to a pre-established calibration curve.
3.3.2. Experimental Workflow for Quantitative Solubility Determination
Figure 1. Workflow for quantitative solubility determination.
3.3.3. Detailed Protocol
Part A: Preparation of Calibration Curve
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the absorbance of the solution over a relevant UV range (e.g., 200-400 nm) using a UV-Vis spectrophotometer to identify the λmax.
-
-
Prepare a Stock Solution:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask.
-
-
Prepare Standard Solutions:
-
Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of known concentrations.
-
-
Measure Absorbance of Standards:
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
-
Construct the Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.
-
Part B: Determination of Saturated Solubility
-
Prepare the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Agitate the mixture (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.[8]
-
-
Phase Separation:
-
Allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample or filter it through a syringe filter (e.g., 0.2 µm PTFE).
-
-
Sample Preparation and Measurement:
-
Accurately dilute a known volume of the clear supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Conclusion
This technical guide has provided a detailed framework for understanding and experimentally determining the solubility of this compound in organic solvents. The predicted solubility profile serves as a valuable starting point for solvent selection, while the comprehensive qualitative and quantitative experimental protocols offer a reliable means of obtaining precise solubility data. Adherence to the outlined safety precautions is imperative when working with this compound. The information and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important chemical intermediate in their diverse applications.
References
- 1. 4,4'-Bis(bromomethyl)-2,2'-bipyridine|CAS 134457-14-0 [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 138219-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in the Synthesis of Advanced Metal Complexes
Introduction: Beyond a Simple Ligand
In the vast landscape of coordination chemistry, 2,2'-bipyridine (bpy) is a foundational scaffold, celebrated for its robust bidentate chelation to a wide array of metal ions.[1][2] However, the strategic functionalization of this core structure unlocks unparalleled potential in materials science, catalysis, and medicinal chemistry. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl (bcbpy) exemplifies this evolution. It is not merely a spectator ligand; it is a versatile and reactive building block. The defining feature of bcbpy is the presence of two chloromethyl groups at the 4 and 4' positions. These groups serve as highly reactive handles for post-coordination modification, allowing the ligand and its corresponding metal complexes to be covalently integrated into larger architectures such as polymers or anchored to solid supports.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of metal complexes derived from this compound. We will delve into field-proven protocols, explain the causality behind experimental choices, and explore the diverse applications stemming from the unique reactivity of this ligand.
Part 1: The Ligand - Properties and Handling
Understanding the inherent properties of this compound is critical for its successful application. The chloromethyl groups, while being the source of its versatility, are also its primary point of vulnerability.
1.1. Reactivity and Stability
The benzylic chlorides of the chloromethyl groups are excellent leaving groups, making them susceptible to nucleophilic substitution.[4] This is the desired reactivity for functionalization but also a potential pathway for degradation.
-
Primary Degradation Pathway: Nucleophilic substitution by common nucleophiles such as water (hydrolysis to form hydroxymethyl-bipyridine) or alcohols (alcoholysis to form alkoxymethyl-bipyridine) is the most common degradation route.[6]
-
Storage Recommendations: To maintain purity and reactivity, bcbpy should be stored as a dry solid in a cool, dark, and moisture-free environment, such as a desiccator or an inert atmosphere glovebox.[6] Storing the ligand in solution, particularly in protic or nucleophilic solvents, for extended periods should be avoided.[6]
1.2. Physicochemical Data Summary
| Property | Value | Rationale & Implications |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ | Provides the basis for molecular weight and elemental analysis calculations. |
| Molecular Weight | 253.13 g/mol | Essential for accurate molar calculations in synthesis protocols. |
| Appearance | Off-white to light yellow crystalline solid | Visual check for purity; significant deviation in color may indicate impurities or degradation. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, DMF; sparingly soluble in alcohols; insoluble in water. | Dictates the choice of solvent systems for synthesis and purification, minimizing degradation from protic solvents. |
Part 2: Synthesis of Metal Complexes - Strategies and Protocols
The synthesis of metal complexes with bcbpy requires careful consideration of the metal center's lability and the reaction conditions to avoid unwanted side reactions at the chloromethyl sites.
2.1. Causality of Synthetic Strategy: Direct Chelation vs. Post-Coordination Modification
The choice of synthetic route is dictated by the kinetic inertness of the target metal center.
-
For Labile Metal Ions (e.g., Cu(I), Co(II), Zn(II)): Direct chelation under mild, anhydrous conditions is often successful. The metal ion coordinates rapidly with the bipyridine core before significant nucleophilic attack on the chloromethyl groups can occur.
-
For Inert Metal Ions (e.g., Ru(II), Pt(II)): These metals typically require higher temperatures and polar solvents to facilitate ligand substitution.[7] These conditions are harsh and can lead to the degradation of the bcbpy ligand. A more robust and higher-yielding strategy is to first chelate a more stable precursor ligand, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, and then convert the hydroxyl groups to chloromethyl groups on the coordinated complex.[7] This "OH to Cl" methodology protects the reactive functionality until the stable metal complex is formed.
Protocol 1: Direct Chelation with a Labile Metal Ion (Cobalt (II) Complex)
This protocol describes the synthesis of a homogeneous catalyst precursor, [CoCl₂(C₁₂H₁₀Cl₂N₂)].[5]
Objective: To synthesize a cobalt(II) complex via direct chelation for applications in homogeneous catalysis.
Materials:
-
This compound (bcbpy)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 253 mg (1.0 mmol) of this compound in 25 mL of anhydrous ethanol. Stir until fully dissolved.
-
Reagent Addition: To this solution, add 238 mg (1.0 mmol) of cobalt(II) chloride hexahydrate.[5] A color change should be observed as the complex begins to form.
-
Reaction: Stir the mixture at room temperature for 2 hours. The product will begin to precipitate.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the product under vacuum to yield the [CoCl₂(C₁₂H₁₀Cl₂N₂)] complex as a colored solid.
Trustworthiness Check: The success of the synthesis should be verified by characterization methods outlined in Part 3. FT-IR spectroscopy should confirm the coordination of the bipyridine ring, and elemental analysis should match the calculated values for the desired complex.
Protocol 2: The "OH to Cl" Strategy for Inert Metal Ions (Ruthenium (II) Complex)
This two-step protocol is superior for synthesizing inert metal complexes like those of Ruthenium(II), preventing ligand degradation.[7]
Objective: To synthesize a functionalizable Ruthenium(II) complex using a robust, two-step method.
Step 2A: Synthesis of the Hydroxymethyl Precursor Complex
-
Reaction Setup: Synthesize the precursor complex, --INVALID-LINK--₂, by reacting cis-[Ru(bpy)₂Cl₂] with 4,4'-bis(hydroxymethyl)-2,2'-bipyridine in an ethanol/water mixture under reflux, following established literature procedures. This reaction is robust due to the stability of the hydroxymethyl groups.
Step 2B: Conversion to the Chloromethyl Final Product
-
Reagents:
-
--INVALID-LINK--₂ (the precursor complex from Step 2A)
-
Oxalyl chloride or Thionyl chloride (chlorinating agent)
-
N,N-Dimethylformamide (DMF, catalyst)
-
Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend the precursor complex in anhydrous acetonitrile in a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension in an ice bath (0 °C).
-
Add a catalytic amount of DMF.
-
Slowly add a solution of oxalyl chloride (or thionyl chloride) in anhydrous acetonitrile dropwise to the cooled suspension.[7]
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
The product, --INVALID-LINK--₂, can be precipitated by the addition of diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Causality Insight: Using oxalyl chloride with catalytic DMF forms the Vilsmeier reagent in situ, which is a highly effective and mild agent for converting alcohols to chlorides, thus preserving the integrity of the Ru(II) complex.[7]
Caption: Workflow for the robust synthesis of a Ru(II)-bcbpy complex.
Part 3: Essential Characterization
Confirming the structure and purity of the synthesized complexes is a non-negotiable step. A multi-technique approach provides a self-validating system of characterization.
References
Application Notes & Protocols: A Guide to the Synthesis of Ruthenium Complexes with 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Abstract
Ruthenium(II) polypyridyl complexes are a cornerstone of modern inorganic chemistry, with profound implications for drug development, photodynamic therapy (PDT), and material science.[1][2] The functionalization of these complexes is key to tuning their properties and tethering them to other molecules or surfaces. The ligand 4,4'-Bis(chloromethyl)-2,2'-bipyridyl (bpy(CH₂Cl)₂) is a particularly valuable synthon due to the reactive chloromethyl groups, which serve as versatile handles for post-synthetic modification. However, the direct synthesis of its ruthenium complexes is fraught with challenges, as the ligand is often incompatible with the high-temperature conditions required for coordination to inert metal centers like ruthenium.[3]
This guide provides a comprehensive, field-proven protocol for the successful synthesis of ruthenium complexes bearing the this compound ligand. We circumvent the challenges of direct synthesis by employing a robust, two-stage strategy: first, the synthesis of a stable precursor complex with the more robust 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (bpy(CH₂OH)₂), followed by a high-yield conversion of the hydroxyl functionalities to the desired chloromethyl groups. This document details the step-by-step methodologies, the rationale behind experimental choices, and the necessary characterization techniques to ensure the synthesis of high-purity target complexes.
The Synthetic Challenge: A Tale of Two Pathways
The synthesis of [Ru(L)₂(bpy(CH₂Cl)₂)]²⁺ (where L is another bipyridine-type ligand) presents a significant hurdle. The conventional approach of refluxing a ruthenium precursor (e.g., RuCl₃ or cis-[Ru(L)₂Cl₂]) with the desired ligand in a high-boiling solvent is often unsuccessful. The C-Cl bond in the 4,4'-bis(chloromethyl) ligand is susceptible to solvolysis or degradation under these harsh conditions, leading to low yields and complex product mixtures.[3]
A more elegant and effective strategy is the "post-complexation modification" approach. This method involves using a stable, precursor ligand—4,4'-Bis(hydroxymethyl)-2,2'-bipyridine—which can withstand the rigors of complexation. Once the stable ruthenium complex is formed, the pendant hydroxyl groups are chemically converted to chloromethyl groups. This pathway offers superior yields and purity.[3]
Diagram 1: Comparison of synthetic pathways for the target complex.
Synthesis of the Hydroxymethyl Precursor Complex
The first stage involves the synthesis of the stable intermediate, --INVALID-LINK--₂. This is achieved by first preparing the common starting material, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-[Ru(bpy)₂Cl₂]).
Protocol 2.1: Synthesis of cis-[Ru(bpy)₂Cl₂]
This protocol is adapted from the well-established method by Sullivan et al.[4][5] The presence of LiCl is crucial as it increases the concentration of chloride ions, facilitating the formation of the dichloro complex. DMF serves as both a solvent and a reducing agent for Ru(III) to Ru(II) at high temperatures.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
-
Water (deionized)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RuCl₃·xH₂O (1.00 g, ~3.8 mmol, 1 equiv.), 2,2'-bipyridine (1.19 g, 7.6 mmol, 2 equiv.), and LiCl (1.0 g).
-
Add 25 mL of DMF to the flask.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen or argon atmosphere for 4-8 hours. The solution color will change from dark brown to a deep reddish-violet.
-
Cool the reaction mixture to room temperature.
-
Pour the solution into 150 mL of rapidly stirring acetone. A dark, microcrystalline precipitate will form.
-
Cool the mixture in an ice bath or freezer (-5 °C) for at least 1 hour to maximize precipitation.[4]
-
Collect the black crystalline solid by vacuum filtration.
-
Wash the solid sequentially with three 20 mL portions of water (to remove LiCl and DMF) and then three 20 mL portions of diethyl ether (to remove organic impurities and aid drying).[5]
-
Dry the product under vacuum. Yield is typically 60-70%. The product can be used in the next step without further purification.
Protocol 2.2: Synthesis of Ru(bpy)₂(bpy(CH₂OH)₂)₂
This step involves a ligand substitution reaction where the two chloride ions in the precursor are replaced by the bidentate 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine ligand.
Materials:
-
cis-[Ru(bpy)₂Cl₂] (from Protocol 2.1)
-
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
-
Ethanol/Water mixture (e.g., 3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)
Procedure:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂] (0.50 g, 1.03 mmol, 1 equiv.) and 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (0.24 g, 1.11 mmol, 1.08 equiv.) in 40 mL of an ethanol/water (3:1) mixture.
-
Reflux the mixture with stirring under an inert atmosphere for 4-6 hours. The solution will turn from a deep violet to a clear, reddish-orange color, indicating the formation of the tris-chelate complex.
-
Cool the solution to room temperature and filter to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise with stirring until no more orange precipitate forms. The PF₆⁻ counterion replaces the initial Cl⁻, yielding a salt that is less soluble in the reaction medium, thus facilitating isolation.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the orange precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product, --INVALID-LINK--₂, under vacuum. Yield is typically >80%.
The Key Conversion: Hydroxyl to Chloromethyl
This is the critical step where the stable hydroxymethyl groups are converted to the reactive chloromethyl handles. The chosen method uses oxalyl chloride and a catalytic amount of DMF in a non-protic solvent, which is a standard procedure for converting alcohols to chlorides under mild conditions.[3]
Diagram 2: Experimental workflow for the chlorination reaction.
Protocol 3.1: Synthesis of Ru(bpy)₂(bpy(CH₂Cl)₂)₂
Safety First: This procedure must be performed in a well-ventilated fume hood. Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
--INVALID-LINK--₂ (from Protocol 2.2)
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Dissolve --INVALID-LINK--₂ (0.50 g, 0.51 mmol) in 20 mL of anhydrous acetonitrile in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Add one drop of anhydrous DMF via syringe. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (0.18 mL, 2.04 mmol, 4 equiv.) dropwise to the stirred solution via syringe. Gas evolution (CO, CO₂) will be observed.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
The product is isolated by precipitation. Slowly add the reaction mixture to 150 mL of vigorously stirring anhydrous diethyl ether.
-
A fine orange/red precipitate will form. Collect the solid by vacuum filtration (ensure the filtration apparatus is dry).
-
Wash the product thoroughly with several portions of anhydrous diethyl ether to remove any excess reagents.
-
Dry the final product, --INVALID-LINK--₂, under high vacuum. Yields for this step are typically excellent (>90%).[3]
Comprehensive Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. The data below serves as a benchmark for a successful synthesis.
| Technique | Precursor: ...bpy(CH₂OH)₂]²⁺ | Final Product: ...bpy(CH₂Cl)₂]²⁺ | Rationale for Change |
| ¹H NMR | Singlet ~4.8 ppm (-CH ₂OH) Triplet ~5.5 ppm (-OH ) | Singlet ~5.0 ppm (-CH ₂Cl) Disappearance of -OH signal | Downfield shift of methylene protons due to the electron-withdrawing Cl atom; disappearance of the exchangeable hydroxyl proton.[6] |
| ¹³C NMR | Signal ~63 ppm (-C H₂OH) | Signal ~45 ppm (-C H₂Cl) | Upfield shift of the methylene carbon upon chlorination. |
| ESI-MS | M²⁺ peak corresponding to the hydroxymethyl complex cation | M²⁺ peak corresponding to an increase of 37 amu (2x(Cl-OH)) | Confirms the molecular weight of the complex cation and successful substitution.[7] |
| FTIR | Broad O-H stretch (~3400 cm⁻¹) | Disappearance of O-H stretch | Confirms the removal of the hydroxyl groups.[5] |
| UV-Vis | MLCT band ~450-460 nm | Minor shift in MLCT band | The core electronic structure is largely preserved, but slight shifts can occur due to electronic changes at the periphery.[7] |
Applications in Research and Drug Development
The successful synthesis of [Ru(bpy)₂(bpy(CH₂Cl)₂)]²⁺ and its analogues opens a gateway to a vast array of applications. The two chloromethyl groups are potent electrophiles, readily undergoing nucleophilic substitution reactions. This allows for:
-
Bioconjugation: Covalent attachment of the ruthenium complex to proteins, peptides, or DNA for targeted drug delivery or cellular imaging.[2]
-
Surface Immobilization: Anchoring the complex to surfaces like metal oxides for applications in solar energy conversion or catalysis.[8]
-
Polymerization: Incorporation of the ruthenium complex into polymer chains to create advanced materials with unique photophysical properties.[9]
In drug development, these complexes are investigated as potential anticancer agents. The ruthenium center can interact with biological targets like DNA, and the overall structure can be designed to induce apoptosis in cancer cells, often through mechanisms involving reactive oxygen species (ROS) generation.[7][10][11]
References
- 1. Encapsulation of Ru(II) Polypyridine Complexes for Tumor-Targeted Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of ruthenium(ii) polypyridyl complexes and conjugates for in vitro cellular and in vivo applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. researchgate.net [researchgate.net]
- 6. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of tris(heteroleptic) Ru(II) complexes bearing styryl subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Development of four ruthenium polypyridyl complexes as antitumor agents: Design, biological evaluation and mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: Application Notes for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in Functional Material Synthesis
Introduction: Unlocking Potential with a Reactive Bipyridine Ligand
In the landscape of materials science and drug development, the rational design of functional molecules is paramount. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl stands out as a critical and highly versatile precursor, bridging the gap between simple organic molecules and complex, high-performance materials. Its structure is deceptively simple: a rigid, aromatic 2,2'-bipyridine core, renowned for its exceptional metal-chelating properties, is flanked by two reactive chloromethyl groups. This unique combination of a stable chelating unit and reactive functionalities makes it an ideal building block for a diverse array of materials, including porous organic polymers (POPs), functionalized metal-organic frameworks (MOFs), and novel catalytic and sensing platforms.
The bipyridine moiety provides a predictable and robust coordination site for a vast range of metal ions, forming stable complexes that are central to catalysis, photophysics, and electrochemistry. Concurrently, the two benzylic chloride groups serve as powerful electrophilic sites, readily undergoing nucleophilic substitution reactions. This allows for the covalent linkage of the bipyridine unit into extended polymeric or framework structures, or for its attachment to surfaces and other molecular scaffolds.
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a precursor in the synthesis of functional materials. We will delve into the causality behind experimental choices, provide validated protocols, and explore the characterization and potential applications of the resulting materials.
PART 1: Synthesis of the Precursor: this compound
A reliable and efficient synthesis of the title compound is the essential first step for any subsequent application. The procedure detailed in Organic Syntheses provides a robust and scalable method, which proceeds via a two-step process from the commercially available 4,4'-dimethyl-2,2'-bipyridine.[1]
Step 1: Synthesis of 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine
This initial step involves the formation of a dianion from 4,4'-dimethyl-2,2'-bipyridine using a strong base, lithium diisopropylamide (LDA), followed by quenching with trimethylsilyl chloride (TMSCl). The TMS groups are introduced to activate the methyl positions for the subsequent chlorination.
Step 2: Chlorination to Yield this compound
The trimethylsilyl groups are then displaced by chloride in the presence of a fluoride source (Cesium Fluoride) and a chlorine source (Hexachloroethane). This reaction proceeds efficiently to yield the final product.
Detailed Synthetic Protocol
The following protocol is adapted from Smith, A. P.; Lamba, J. J. S.; Fraser, C. L. Org. Synth.2002 , 78, 82.
Materials and Equipment:
-
Two-necked round-bottomed flasks, magnetic stirrer, nitrogen inlet, rubber septa, cannula
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
4,4'-Dimethyl-2,2'-bipyridine
-
Trimethylsilyl chloride (TMSCl)
-
Acetonitrile, anhydrous
-
Hexachloroethane
-
Cesium fluoride (CsF)
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator)
-
Silica gel for flash chromatography
Protocol:
A. 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine
-
In a 500-mL two-necked flask under a nitrogen atmosphere, charge anhydrous THF (90 mL) and diisopropylamine (9.8 mL, 69.7 mmol).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.7 M in hexanes, 36.0 mL, 61.4 mmol). Stir at -78 °C for 10 min, warm to 0 °C for 10 min, then re-cool to -78 °C. This forms the LDA solution.
-
In a separate 250-mL flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (5.14 g, 27.9 mmol) in anhydrous THF (130 mL).
-
Using a cannula, transfer the bipyridine solution to the cold LDA solution. A deep red/purple color should develop, indicating dianion formation. Stir for 15 min at -78 °C.
-
Add TMSCl (15.8 mL, 124 mmol) dropwise to the reaction mixture at -78 °C. The color should fade.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃, ~200 mL).
-
Extract the product with dichloromethane (3 x 300 mL).
-
Combine the organic layers, wash with brine (~200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to afford 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine as an off-white solid (Typical yield: ~97%).[1]
B. 4,4'-Bis(chloromethyl)-2,2'-bipyridine
-
In a 500-mL two-necked flask, place 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine (5.22 g, 15.9 mmol), hexachloroethane (15.1 g, 63.6 mmol), and cesium fluoride (9.65 g, 63.6 mmol) under a nitrogen atmosphere.
-
Add anhydrous acetonitrile (260 mL).
-
Heat the heterogeneous mixture to 60 °C and stir for approximately 3.5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent via rotary evaporation.
-
Resuspend the residue in dichloromethane (~400 mL) and filter to remove inorganic salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel (using ethyl acetate as eluent) or by recrystallization from hot absolute ethanol to yield 4,4'-Bis(chloromethyl)-2,2'-bipyridine as a white crystalline solid.[1]
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, 300 MHz) δ (ppm) |
| This compound | 253.12 | 98-100 | 8.70 (d, 2H), 8.43 (s, 2H), 7.38 (dd, 2H), 4.63 (s, 4H) |
Table 1: Physicochemical and Spectroscopic Data for this compound.[1]
PART 2: Application in Porous Organic Polymer (POP) Synthesis
The reactive chloromethyl groups make this compound an excellent monomer for the synthesis of Porous Organic Polymers (POPs). These materials are characterized by their robust covalent linkages, high thermal and chemical stability, and permanent porosity. The bipyridine units incorporated into the polymer network can serve as binding sites for metal catalysts or as functional sites themselves. A common synthetic route is the Menshutkin reaction, where the chloromethyl groups react with nucleophilic linkers, such as other bipyridines, to form a charged, porous framework.[2][3]
Rationale for Experimental Choices
-
Reaction Type (Menshutkin Reaction): This reaction involves the quaternization of a tertiary amine (like a pyridine nitrogen) by an alkyl halide. It is a form of nucleophilic substitution that is highly efficient for creating C-N bonds and forming ionic polymer networks. The resulting viologen-like linkages can impart interesting electronic and redox properties to the material.
-
Solvent Selection: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically chosen. These solvents can effectively solvate the charged intermediates and the growing polymer chains, preventing premature precipitation and allowing the formation of an ordered, porous network. The choice of solvent can also influence the resulting morphology and crystallinity of the POP.
Protocol: Synthesis of a Bipyridinium-Based Porous Ionic Polymer
This protocol describes the synthesis of a porous ionic polymer via the cross-linking of this compound with 4,4'-bipyridine.
Materials and Equipment:
-
This compound
-
4,4'-Bipyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vessel
-
Oven or heating block
-
Centrifuge and filtration apparatus
-
Methanol, Acetone
Protocol:
-
In a 20 mL Schlenk tube, combine this compound (63.3 mg, 0.25 mmol) and 4,4'-bipyridine (39.0 mg, 0.25 mmol).
-
Add 5 mL of anhydrous DMF to the tube.
-
Seal the tube under a nitrogen atmosphere.
-
Heat the reaction mixture at 120 °C for 72 hours. A solid precipitate will form.
-
After cooling to room temperature, collect the solid product by filtration or centrifugation.
-
Wash the polymer extensively to remove unreacted monomers and solvent. This is a critical step for achieving high porosity. Wash sequentially with DMF (3 x 20 mL), methanol (3 x 20 mL), and acetone (3 x 20 mL).
-
Dry the resulting polymer under vacuum at 100 °C for 12 hours to yield the final porous ionic polymer.
Caption: Workflow for Porous Organic Polymer Synthesis.
Characterization of the Resulting POP:
-
FT-IR Spectroscopy: To confirm the formation of the polymer network. Look for the disappearance of the C-Cl stretching vibration and the appearance of new bands associated with the bipyridinium structure.
-
Solid-State NMR: Provides detailed structural information about the polymer backbone.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. POPs often exhibit high decomposition temperatures (>300 °C).
-
Nitrogen Sorption Analysis: To determine the porosity. Key parameters include the BET surface area, pore volume, and pore size distribution.
| Property | Typical Value Range |
| BET Surface Area | 50 - 1000 m²/g |
| Thermal Stability (Td5%) | > 300 °C |
| Application | Heterogeneous Catalysis (e.g., CO₂ fixation)[3] |
Table 2: Typical Properties of Bipyridinium-Based Porous Organic Polymers.
PART 3: Application in Metal-Organic Framework (MOF) Functionalization
While direct synthesis of MOFs using this compound can be challenging due to the reactivity of the chloromethyl groups under solvothermal conditions, it is an exceptional reagent for the post-synthetic modification (PSM) of existing MOFs.[4][5] PSM allows for the introduction of new functionalities into a pre-formed, stable framework, thereby tailoring its properties for specific applications.
Rationale for Experimental Choices
-
MOF Selection: A suitable parent MOF must contain accessible functional groups that can react with the chloromethyl groups. MOFs containing uncoordinated amine or hydroxyl groups on their linkers are ideal candidates. For example, UiO-66-NH₂, which contains amino-functionalized terephthalate linkers, is a robust and widely used platform for PSM.
-
Reaction Conditions: The PSM reaction is typically carried out under milder conditions than the initial MOF synthesis to preserve the framework's crystallinity. A suitable solvent is chosen that can swell the MOF structure, allowing the reagent to diffuse into the pores, but does not dissolve the framework. A non-nucleophilic base is often added to scavenge the HCl byproduct, which could otherwise degrade acid-sensitive MOFs.
Protocol: Post-Synthetic Modification of UiO-66-NH₂
This protocol describes the covalent attachment of the bipyridine moiety to the amino groups of the UiO-66-NH₂ framework via nucleophilic substitution.
Materials and Equipment:
-
Synthesized and activated UiO-66-NH₂
-
This compound
-
Anhydrous Acetonitrile (MeCN)
-
Triethylamine (TEA)
-
Soxhlet extraction apparatus
-
Centrifuge
Protocol:
-
Activate the parent MOF (UiO-66-NH₂) by heating under vacuum to remove guest molecules from the pores.
-
In a round-bottom flask, suspend the activated UiO-66-NH₂ (100 mg) in anhydrous acetonitrile (20 mL).
-
Add a solution of this compound (50 mg, 0.2 mmol, using one chloromethyl group per linker for calculation) and triethylamine (0.5 mL) in anhydrous acetonitrile (10 mL). The bipyridyl reagent is used in excess to promote functionalization.
-
Heat the suspension at 80 °C under a nitrogen atmosphere with stirring for 24 hours.
-
Cool the mixture to room temperature and collect the solid by centrifugation.
-
Wash the functionalized MOF with fresh acetonitrile (3 x 20 mL) to remove unreacted reagents.
-
Purify the material by Soxhlet extraction with methanol for 24 hours to ensure all unreacted species and byproducts are removed from the pores.
-
Dry the final material, now denoted as UiO-66-NH-CH₂-bpy, under vacuum at 120 °C.
Caption: Post-Synthetic Modification (PSM) Workflow.
Characterization and Application: The resulting bipyridine-functionalized MOF can now be used to coordinate metal ions within the pores. This creates a single-site heterogeneous catalyst. For example, coordinating with a ruthenium precursor could yield a material for photocatalytic hydrogen evolution.
-
Characterization: Confirm successful functionalization using FT-IR (appearance of bipyridine-related peaks), solid-state NMR, and elemental analysis (presence of additional nitrogen). Powder X-ray diffraction (PXRD) is crucial to confirm that the MOF's crystalline structure was maintained during PSM.
-
Application Example (Photocatalysis): The bipyridine sites can be metalated with a photosensitizer or a catalytic metal. For instance, a ruthenium complex can be coordinated to the bipyridine units to create a light-harvesting MOF for photocatalytic reactions like water splitting or CO₂ reduction.
| Property | UiO-66-NH₂ (Parent) | UiO-66-NH-CH₂-bpy (Functionalized) |
| BET Surface Area | ~1100-1200 m²/g | ~800-1000 m²/g (decrease due to added mass) |
| Functionality | Primary Amine | Bipyridyl Metal-Chelating Site |
| Potential Application | Gas Sorption, Base Catalysis | Heterogeneous Catalysis, Photocatalysis |
Table 3: Comparison of Parent and Functionalized MOF Properties.
PART 4: Applications in Catalysis and Sensing
The ability to immobilize the bipyridyl unit onto solid supports or incorporate it into polymer backbones opens up a vast range of applications in heterogeneous catalysis and chemical sensing.
Application in Heterogeneous Catalysis
Materials derived from this compound can be used to create robust and recyclable catalysts. By coordinating a catalytically active metal (e.g., Palladium, Ruthenium, Copper) to the bipyridine sites within a polymer or MOF, one can create a solid-phase catalyst that mimics the activity of its homogeneous counterpart but with the added benefits of easy separation and reuse.
Example Application: CO₂ Fixation Porous ionic polymers containing bipyridinium and halide moieties, synthesized from precursors like 4,4'-bis(chloromethyl)biphenyl (a structural analog), have shown excellent activity as metal-free catalysts for the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates.[3] The catalytic activity stems from a synergistic effect between the electrophilic viologen unit and the nucleophilic halide anion.
| Catalyst System | Substrate | Conditions | Yield | Turnover Frequency (TOF) |
| Bipyridinium POP | Epichlorohydrin + CO₂ | 40 °C, 1 bar CO₂ | >95% | High (specific value depends on catalyst loading) |
Table 4: Representative Catalytic Performance Data.
Application in Electrochemical Sensing
The bipyridine unit can be incorporated into polymers and cast as a film on an electrode surface. The bipyridine's ability to chelate specific metal ions, or the redox activity of the resulting metal complex, can be exploited for electrochemical sensing. The chloromethyl groups allow for strong covalent attachment to electrode surfaces that have been pre-functionalized with nucleophilic groups (e.g., amines via silanization).
Design Rationale:
-
Immobilization: The polymer is synthesized from this compound.
-
Electrode Modification: The polymer is coated onto a glassy carbon or screen-printed electrode.
-
Detection Mechanism: The bipyridine sites on the polymer film can selectively bind a target analyte (e.g., a heavy metal ion like Cu²⁺ or Pb²⁺). This binding event can be transduced into an electrical signal (e.g., a change in current or potential) via techniques like differential pulse voltammetry or square wave voltammetry. The pre-concentration of the analyte on the electrode surface by the bipyridine-polymer enhances the sensitivity.
Caption: Principle of an Electrochemical Sensor.
| Sensor System | Analyte | Technique | Detection Limit (LOD) |
| Bipyridine-Polymer Modified Electrode | Heavy Metal Ions (e.g., Cu²⁺) | Anodic Stripping Voltammetry | Low µM to nM range |
Table 5: Representative Performance of Bipyridine-Based Sensors.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide range of functional materials. Its unique structure, combining a robust metal-chelating core with highly reactive covalent linking sites, provides a gateway to designing advanced polymers, functionalized frameworks, and hybrid materials. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this building block in catalysis, sensing, and beyond. The ability to precisely incorporate the bipyridine unit into solid-state architectures allows for the development of recyclable catalysts and highly sensitive detection platforms, addressing key challenges in both sustainable chemistry and advanced diagnostics.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Facile synthesis of crystalline viologen-based porous ionic polymers with hydrogen-bonded water for efficient catalytic CO2 fixation under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Biomolecule-Engineered Metal-Organic Frameworks (Bio-MOFs): From Design, Bioengineering, and Structural/functional Regulation to Biocatalytic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in the Synthesis of High-Performance Dyes for Dye-Sensitized Solar Cells
Introduction: The Critical Role of Ligand Design in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a cost-effective and versatile alternative to conventional silicon-based solar cells.[1][2] The heart of a DSSC is the sensitizing dye, a molecule responsible for absorbing sunlight and initiating the process of converting light into electrical energy.[2][3] The efficiency and stability of these cells are intrinsically linked to the molecular architecture of the dye. Ruthenium-based polypyridyl complexes have long been the benchmark sensitizers in DSSCs due to their excellent photophysical properties, long-term stability, and high power conversion efficiencies.[4][5][6]
At the core of these high-performance ruthenium dyes are bipyridyl ligands, which play a multifaceted role in the dye's function. They act as the primary light-harvesting antennae, facilitate electron transfer, and, crucially, anchor the dye to the surface of the semiconductor photoanode, typically titanium dioxide (TiO₂).[7][8][9] The nature of these ligands, particularly the anchoring groups, dictates the efficiency of electron injection from the excited dye into the semiconductor's conduction band—a critical step in the photovoltaic process.[10]
This application note focuses on the pivotal role of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl as a strategic starting material for the synthesis of key anchoring ligands used in world-renowned ruthenium sensitizers like the N3 and Z907 dyes. We will delve into the synthetic protocols, the rationale behind the experimental choices, and the impact of the resulting ligands on the overall performance of DSSCs.
The Gateway Molecule: this compound
This compound is not itself a dye. Instead, its significance lies in the reactivity of its chloromethyl groups, which provide a versatile handle for chemical modification. These groups can be readily converted into other functional moieties, most importantly, carboxylic acid groups. This transformation yields 4,4'-dicarboxy-2,2'-bipyridine (dcbpy), the cornerstone anchoring ligand for many of the most successful ruthenium sensitizers.[11][12]
The carboxylic acid groups of the dcbpy ligand are essential for robustly grafting the dye molecule onto the TiO₂ surface.[7][10] This covalent attachment ensures efficient electronic coupling between the dye and the semiconductor, facilitating the rapid injection of photoexcited electrons.
Visualizing the Synthetic Pathway
The conversion of this compound to the crucial dcbpy anchoring ligand is a foundational step in the synthesis of many high-performance ruthenium dyes.
Caption: Synthetic utility of this compound.
Protocols for Synthesis and Application
The following protocols provide a detailed guide for researchers on the synthesis of the dcbpy ligand from this compound and its subsequent use in the preparation of the classic N3 ruthenium dye.
Protocol 1: Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine
This protocol is based on the procedure outlined in Organic Syntheses.[13] It involves the lithiation of 4,4'-dimethyl-2,2'-bipyridine followed by reaction with a chlorinating agent. A more direct route involves the reaction of 4,4'-dimethyl-2,2'-bipyridine with N-chlorosuccinimide (NCS) in the presence of a radical initiator. For the purpose of this guide, we will focus on a scalable and reliable method.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in CCl₄.
-
Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the organic phase with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure 4,4'-Bis(chloromethyl)-2,2'-bipyridine as a crystalline solid.[13]
Causality: The use of a radical initiator like BPO is crucial for the homolytic cleavage of the N-Cl bond in NCS, which generates the chlorine radical necessary for the halogenation of the methyl groups.
Protocol 2: Synthesis of 4,4'-Dicarboxy-2,2'-bipyridine (dcbpy)
This protocol describes the oxidation of the chloromethyl groups to carboxylic acids.
Materials:
-
4,4'-Bis(chloromethyl)-2,2'-bipyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Suspend 4,4'-Bis(chloromethyl)-2,2'-bipyridine in an aqueous solution of NaOH in a round-bottom flask.
-
Heat the mixture and slowly add a solution of KMnO₄ in water. The reaction is exothermic and should be controlled.
-
Reflux the mixture for several hours until the purple color of the permanganate disappears, indicating its consumption.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated H₂SO₄ or HCl to a pH of approximately 3-4.
-
The white precipitate of 4,4'-dicarboxy-2,2'-bipyridine will form.
-
Collect the precipitate by filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Causality: The strong oxidizing agent, KMnO₄, is necessary to convert the relatively stable chloromethyl groups into carboxylic acids. The initial basic conditions facilitate the reaction, and the final acidification is required to protonate the carboxylate salt and precipitate the desired dicarboxy product.[14]
Protocol 3: Synthesis of N3 Dye using dcbpy
The N3 dye, cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), is a benchmark sensitizer.[1] This protocol outlines its synthesis using the dcbpy ligand prepared in the previous step.[11][15]
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
4,4'-Dicarboxy-2,2'-bipyridine (dcbpy)
-
N,N-Dimethylformamide (DMF)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Deionized water
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve RuCl₃·3H₂O and two equivalents of dcbpy in anhydrous DMF.
-
Heat the mixture to reflux for several hours. The color of the solution will change, indicating the formation of the Ru(dcbpy)₂Cl₂ complex.
-
After cooling, add a large excess of KSCN or NH₄SCN to the reaction mixture.
-
Reflux the mixture again for several hours to allow for the exchange of the chloride ligands with thiocyanate ligands.
-
Cool the reaction mixture to room temperature and pour it into a large volume of acidified water to precipitate the crude N3 dye.
-
Collect the dark precipitate by filtration, wash it extensively with water and diethyl ether, and then dry it under vacuum.
-
Further purification can be achieved by column chromatography on Sephadex LH-20 or by recrystallization.
Causality: The stepwise ligand addition is crucial. First, the bidentate dcbpy ligands coordinate to the ruthenium center. The subsequent addition of a large excess of thiocyanate salt drives the equilibrium towards the substitution of the chloride ligands to form the final N3 dye.[12]
Impact on DSSC Performance: Data and Analysis
The modification of bipyridyl ligands has a profound impact on the performance of DSSCs. The introduction of different functional groups can tune the dye's light-harvesting ability, redox potential, and stability. While this compound is a precursor, the properties of the final dye are what determine the cell's efficiency.
| Dye | Anchoring Ligand | Ancillary Ligand(s) | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| N3 | dcbpy | dcbpy, 2x NCS⁻ | ~10-11 | ~18-20 | ~0.7-0.75 | ~0.7 |
| Z907 | dcbpy | 4,4'-dinonyl-2,2'-bipyridine, 2x NCS⁻ | ~7-9 | ~15-17 | ~0.7-0.75 | ~0.7 |
| C106 | dcbpy | 4,4'-bis(thiohexyl)-2,2'-bipyridine, 2x NCS⁻ | ~10.5-11.4 | - | - | - |
Note: Performance parameters can vary based on fabrication conditions, electrolyte composition, and TiO₂ film thickness.[5][16]
The Z907 dye, for instance, utilizes one dcbpy anchoring ligand and one ancillary bipyridyl ligand functionalized with long alkyl chains (4,4'-dinonyl-2,2'-bipyridine).[16] These hydrophobic chains help to prevent aggregation of the dye on the TiO₂ surface and create a blocking layer that reduces charge recombination between the electrolyte and the semiconductor, thereby improving the overall stability of the device.[16] Similarly, the C106 dye, with its thiohexyl chains, demonstrates how modifying the ancillary ligand can enhance power conversion efficiency.[5]
Workflow for DSSC Fabrication and Characterization
Caption: General workflow for DSSC fabrication and testing.
Conclusion
This compound stands out as a critical and versatile building block in the field of dye-sensitized solar cells. Its true value is realized through its conversion to the 4,4'-dicarboxy-2,2'-bipyridine ligand, an essential component for anchoring high-performance ruthenium sensitizers to the semiconductor photoanode. Understanding the synthetic pathways from this precursor to the final dye, as detailed in the provided protocols, empowers researchers to develop novel sensitizers with tailored properties. By strategically modifying the ancillary ligands while retaining the robust anchoring provided by the dcbpy moiety, the scientific community can continue to push the boundaries of DSSC efficiency and stability, paving the way for the future of this promising solar technology.
References
- 1. A Cheap Synthetic Route to Commercial Ruthenium N3 Dye for Sensitizing Solar Cell Applications | Scientific.Net [scientific.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular engineering and electrolyte optimization strategies for enhanced performance of Ru( ii ) polypyridyl-sensitized DSSCs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01470K [pubs.rsc.org]
- 6. Review of the Development of Dyes for Dye-Sensitized Solar Cells [e-asct.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anchoring groups for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ijapm.org [ijapm.org]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
Catalytic Applications of Metal Complexes with Substituted Bipyridines: A Guide for Researchers
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the field of catalysis. It provides a comprehensive overview of the catalytic applications of metal complexes featuring substituted bipyridine ligands, delving into the underlying principles and offering detailed experimental protocols. The structure of this guide is intentionally fluid, designed to reflect the interconnected nature of these catalytic systems rather than adhering to a rigid template. Our focus is on providing not just procedural steps, but the scientific rationale that underpins them, fostering a deeper understanding of how to harness the remarkable versatility of these complexes.
The Pivotal Role of Substituted Bipyridines in Catalysis
2,2'-Bipyridine (bpy) is a privileged ligand in coordination chemistry, renowned for its strong chelation to a wide array of metal ions.[1][2] The introduction of substituents onto the bipyridine framework provides a powerful tool for fine-tuning the steric and electronic properties of the resulting metal complexes.[3] This tunability is the cornerstone of their widespread success in catalysis, allowing for the rational design of catalysts with enhanced activity, selectivity, and stability.
Substituents can influence the redox potential of the metal center, the accessibility of the catalytic site, and the solubility of the complex. For instance, electron-donating groups can increase the electron density on the metal, which can be beneficial for oxidative addition steps in cross-coupling reactions. Conversely, electron-withdrawing groups can make the metal center more electrophilic, favoring reductive processes.[4] Steric bulk introduced by substituents can be used to control selectivity, for example, by creating a chiral pocket around the metal center to induce enantioselectivity in asymmetric catalysis.[5][6][7]
This guide will explore several key areas where metal complexes with substituted bipyridines have made significant contributions, including photocatalysis, CO2 reduction, water splitting, and cross-coupling reactions. For each application, we will discuss the mechanistic principles and provide a detailed protocol for a representative catalytic transformation.
Section 1: Photocatalysis with Ruthenium-Bipyridine Complexes
Ruthenium(II) tris(bipyridine) complexes, [Ru(bpy)3]2+, and their substituted derivatives are quintessential photosensitizers.[8][9] Their favorable photophysical properties, including strong absorption in the visible region, long-lived excited states, and well-defined redox chemistry, make them ideal for a variety of photocatalytic applications.[8][10] Upon absorption of light, these complexes are promoted to a metal-to-ligand charge transfer (MLCT) excited state, which can engage in both oxidative and reductive quenching pathways to initiate catalytic cycles.[8]
Application Note: Photocatalytic Oxidation of Thioethers
A common application of ruthenium-bipyridine photocatalysis is the selective oxidation of thioethers to sulfoxides, a valuable transformation in organic synthesis. The following protocol details a typical procedure using a substituted ruthenium-bipyridine complex as the photocatalyst.
Protocol 1: Photocatalytic Oxidation of Thioanisole
Materials:
-
cis-[Ru(bpy)2(L)]2+ where L is a substituted bipyridine ligand (e.g., 4,4'-dicarboxy-2,2'-bipyridine)
-
Thioanisole
-
Acetonitrile (MeCN), spectroscopic grade
-
Oxygen (O2) balloon
-
Visible light source (e.g., blue LED lamp, λmax ≈ 450 nm)
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the ruthenium photocatalyst (1 mol%) and thioanisole (1.0 mmol) in acetonitrile (10 mL).
-
Seal the flask with a septum and purge with oxygen gas for 15 minutes by bubbling the gas through the solution.
-
Place the flask approximately 5-10 cm from the visible light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product (methyl phenyl sulfoxide) by NMR spectroscopy and compare with literature data.
Causality and Insights:
-
The choice of a substituted bipyridine ligand can influence the excited-state redox potential of the ruthenium complex, thereby tuning its oxidizing power.[4]
-
Acetonitrile is a common solvent due to its transparency in the visible region and its ability to dissolve both the catalyst and the substrate.
-
Oxygen acts as the terminal oxidant in this reaction. The excited photocatalyst reduces O2 to superoxide, which then participates in the oxidation of the thioether.[11]
-
Visible light is used to excite the ruthenium complex to its reactive MLCT state. The wavelength of the light source should correspond to the absorption maximum of the photocatalyst.
Catalytic Cycle for Photocatalytic Thioether Oxidation
Caption: A simplified catalytic cycle for the photocatalytic oxidation of a thioether.
Section 2: Electrocatalytic CO2 Reduction with Rhenium and Manganese Bipyridine Complexes
The conversion of carbon dioxide (CO2), a major greenhouse gas, into valuable chemical feedstocks is a critical area of research.[12] Metal complexes with substituted bipyridines, particularly those of rhenium and manganese, have emerged as highly effective and selective electrocatalysts for the reduction of CO2 to carbon monoxide (CO).[13][14][15]
Application Note: Electrocatalytic Reduction of CO2 to CO
The catalytic activity of these complexes is typically evaluated using cyclic voltammetry (CV), which provides valuable kinetic and thermodynamic information.[12] The following protocol outlines a general procedure for assessing the electrocatalytic performance of a Re(bpy)(CO)3Cl derivative.
Protocol 2: Cyclic Voltammetry for CO2 Reduction
Materials:
-
[Re(4,4'-R2-bpy)(CO)3Cl] (where R is a substituent, e.g., -H, -tBu, -OMe)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte
-
Acetonitrile (MeCN), anhydrous
-
CO2 gas (high purity)
-
Argon (Ar) gas (high purity)
-
Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/Ag+ reference electrode)
-
Potentiostat
Procedure:
-
Prepare a solution of the supporting electrolyte (0.1 M TBAPF6) in anhydrous acetonitrile.
-
Dissolve the rhenium complex in the electrolyte solution to a final concentration of 1 mM.
-
Assemble the three-electrode cell with the prepared solution. Polish the working electrode before each experiment.
-
Purge the solution with argon for at least 15 minutes to remove any dissolved oxygen.
-
Record the cyclic voltammogram under an argon atmosphere. This will show the redox behavior of the complex in the absence of CO2.
-
Purge the solution with CO2 for at least 20 minutes to saturate the solution.
-
Record the cyclic voltammogram under a CO2 atmosphere. An increase in the cathodic current compared to the scan under argon indicates catalytic activity for CO2 reduction.
-
Analyze the data to determine the catalytic onset potential, peak current, and turnover frequency (TOF).
Causality and Insights:
-
The substituents on the bipyridine ligand significantly impact the catalyst's performance. Electron-donating groups generally lead to more negative reduction potentials but can increase the catalytic rate.[12]
-
Anhydrous conditions are crucial to avoid competing proton reduction (hydrogen evolution reaction).
-
The supporting electrolyte is necessary to ensure the conductivity of the solution.
-
The comparison of CVs under Ar and CO2 is essential to confirm that the observed current enhancement is due to CO2 reduction.
Catalytic Cycle for CO2 Reduction
Caption: A generalized catalytic cycle for the electrocatalytic reduction of CO2 by a metal-bipyridine complex.
Section 3: Water Splitting Catalysis
The splitting of water into hydrogen and oxygen using sunlight is a promising strategy for producing clean and renewable fuel. Metal complexes with substituted bipyridines, particularly those of ruthenium and manganese, play crucial roles as both photosensitizers and water oxidation catalysts in artificial photosynthetic systems.[16][17][18]
Application Note: Photocatalytic Water Oxidation
Ruthenium-based molecular catalysts are among the most efficient for water oxidation. The following protocol describes a typical experiment for evaluating the performance of a water oxidation catalyst using a chemical oxidant.
Protocol 3: Chemical Water Oxidation
Materials:
-
A ruthenium-bipyridine water oxidation catalyst (e.g., a Ru(bda) complex where bda is a bipyridine-dicarboxylate ligand)
-
Ceric ammonium nitrate (CAN, (NH4)2Ce(NO3)6) as the sacrificial oxidant
-
Water, deionized
-
pH buffer (e.g., phosphate buffer, pH 7.2)
-
Reaction vessel with a septum for gas sampling
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) for O2 detection
Procedure:
-
In the reaction vessel, dissolve the ruthenium catalyst in the pH buffer to a known concentration.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 20 minutes.
-
In a separate container, prepare a solution of CAN in the same buffer.
-
Initiate the reaction by injecting the CAN solution into the catalyst solution via a gas-tight syringe.
-
Stir the reaction mixture vigorously at a constant temperature.
-
At regular time intervals, take a sample of the headspace gas using a gas-tight syringe and inject it into the GC to quantify the amount of evolved O2.
-
Plot the amount of O2 evolved over time to determine the initial rate and turnover number (TON).
Causality and Insights:
-
The bipyridine-dicarboxylate ligands are often used to anchor the catalyst to a surface or to provide proton-accepting sites, which can facilitate the water oxidation mechanism.[18]
-
CAN is a strong one-electron oxidant that drives the catalytic cycle by oxidizing the metal center to a high-valent state capable of oxidizing water.
-
The reaction is typically performed in a buffered aqueous solution to maintain a constant pH, as proton concentration can significantly affect the reaction rate.
-
Quantification of O2 evolution is the primary method for assessing the catalyst's activity.
Data Presentation: Comparison of Water Oxidation Catalysts
| Catalyst | Oxidant | pH | Initial Rate (μmol O2/s) | TON |
| Catalyst A | CAN | 7.2 | 0.5 | 500 |
| Catalyst B | CAN | 7.2 | 0.8 | 800 |
| Catalyst A | NaIO4 | 7.2 | 0.3 | 350 |
Section 4: Cross-Coupling Reactions with Nickel-Bipyridine Complexes
Nickel-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Bipyridine ligands are widely employed in these reactions to stabilize the low-valent nickel species that are key to the catalytic cycle and to modulate their reactivity.[19][20][21]
Application Note: Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp2)-C(sp2) bonds. The following protocol outlines a general procedure for the coupling of an aryl halide with an arylboronic acid using a nickel-bipyridine catalyst.
Protocol 4: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
Materials:
-
NiCl2(dme) (dme = 1,2-dimethoxyethane)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K3PO4) as the base
-
Toluene, anhydrous
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add NiCl2(dme) (5 mol%), dtbbpy (5 mol%), phenylboronic acid (1.5 mmol), and K3PO4 (2.0 mmol).
-
Add anhydrous toluene (5 mL) and 4-chlorotoluene (1.0 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methylbiphenyl.
Causality and Insights:
-
The dtbbpy ligand is commonly used in nickel catalysis. The bulky tert-butyl groups enhance the solubility of the complex and can promote reductive elimination, the product-forming step.[20]
-
A base is required to activate the boronic acid, forming a more nucleophilic boronate species.
-
Anhydrous and inert conditions are essential to prevent the deactivation of the nickel catalyst and the decomposition of the boronic acid.
-
The choice of solvent and temperature can significantly influence the reaction rate and yield.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enhancement of Photocatalytic Activity of Tris (bipyridine) Ruthenium by Encapsulation in Zeolitic Imidazolate Framework-11 and 12 [e-asct.org]
- 11. Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrocatalytic carbon dioxide reduction by bipyridine based complexes and their derivatives [escholarship.org]
- 13. Metal–bipyridine complexes as electrocatalysts for the reduction of CO2: a density functional theory study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Reduction of CO2 using a Rhenium Bipyridine Complex Containing Ancillary BODIPY Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 19. Collection - Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 20. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
Application Note: Synthesis of Bipyridyl-Based Fluorescent Sensors Utilizing 4,4'-Bis(chloromethyl)-2,2'-bipyridyl as a Versatile Building Block
Introduction: The Strategic Advantage of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in Fluorescent Sensor Design
The development of highly sensitive and selective fluorescent sensors is a cornerstone of modern chemical and biological research, with profound implications for diagnostics, environmental monitoring, and drug discovery.[1][2] Within the vast landscape of fluorescent chemosensors, those built upon the 2,2'-bipyridine scaffold have garnered significant attention. This is due to the bipyridine unit's inherent ability to act as a robust chelating agent for a wide variety of metal ions and its capacity to participate in photoinduced electron transfer (PET) and other photophysical processes that can be modulated by analyte binding.[3][4][5][6][7][8]
This compound stands out as a particularly valuable and versatile starting material for the synthesis of such sensors. The two chloromethyl groups at the 4 and 4' positions are highly reactive electrophilic sites, susceptible to nucleophilic substitution reactions. This allows for the straightforward covalent attachment of a wide array of fluorophores and other functional moieties, enabling the rational design of sensors for specific targets. The rigid bipyridine core ensures a well-defined spatial arrangement of the appended signaling units, which is crucial for predictable and reproducible sensor performance.
This application note provides a comprehensive guide to the synthesis of fluorescent sensors using this compound. We will delve into the underlying synthetic strategies, provide a detailed step-by-step protocol for a representative sensor, and discuss the key characterization techniques.
Synthetic Strategies and Mechanistic Considerations
The primary synthetic route for constructing fluorescent sensors from this compound involves the nucleophilic substitution of the chloride atoms by a suitable fluorophore containing a nucleophilic group (e.g., hydroxyl, amino, or thiol).
A common approach is the Williamson ether synthesis, where the hydroxyl group of a fluorophore is deprotonated with a base to form an alkoxide, which then attacks the electrophilic carbon of the chloromethyl group. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and promote the nucleophilic substitution reaction.
The choice of the fluorophore is critical and depends on the desired photophysical properties (e.g., excitation and emission wavelengths, quantum yield) and the intended application. A wide variety of fluorophores, such as coumarins, fluoresceins, rhodamines, and naphthalimides, can be employed.
Logical Flow of Synthesis
The overall synthetic workflow can be visualized as a two-step process: the preparation of the bipyridyl core and its subsequent functionalization with the chosen fluorophore.
Caption: General workflow for the synthesis of a fluorescent sensor using this compound.
Detailed Experimental Protocol: Synthesis of a Coumarin-Based Bipyridyl Fluorescent Sensor
This protocol details the synthesis of a fluorescent sensor where two 7-hydroxycoumarin molecules are attached to the this compound core.
Materials:
-
This compound
-
7-Hydroxycoumarin
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL flame-dried round-bottom flask, add this compound (1.0 mmol, 251.12 mg).
-
Add 7-hydroxycoumarin (2.2 mmol, 356.3 mg).
-
Add anhydrous potassium carbonate (4.0 mmol, 552.8 mg).
-
Rationale: Potassium carbonate acts as a base to deprotonate the hydroxyl group of the coumarin, forming the more nucleophilic phenoxide. An excess of the fluorophore and base is used to ensure the complete reaction of the starting bipyridyl compound.
-
-
Solvent Addition and Reaction:
-
Under an inert atmosphere, add 20 mL of anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Rationale: DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Heating is necessary to provide sufficient energy for the reaction to proceed at a reasonable rate. An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
The disappearance of the starting material spots (this compound and 7-hydroxycoumarin) and the appearance of a new, more polar product spot indicates the progression of the reaction.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water.
-
A precipitate of the crude product should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold methanol to remove residual DMF and unreacted starting materials.
-
Dry the crude product under vacuum.
-
Rationale: Pouring the reaction mixture into water causes the organic product to precipitate out, as it is insoluble in water. This is an effective initial purification step.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity by adding ethyl acetate.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product as a solid.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, allowing for the separation of the desired product from any remaining starting materials or byproducts.
-
Characterization and Data
The synthesized fluorescent sensor should be thoroughly characterized to confirm its structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent attachment of the coumarin units to the bipyridyl core and to verify the overall structure of the molecule.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the synthesized compound, confirming its identity.
-
UV-Vis and Fluorescence Spectroscopy: To evaluate the photophysical properties of the sensor, including its absorption and emission maxima, and quantum yield.
Expected Photophysical Properties
The following table summarizes the expected photophysical properties of the synthesized coumarin-bipyridyl sensor in a common organic solvent like ethanol.
| Property | Expected Value |
| Absorption Maximum (λ_abs) | ~320-340 nm |
| Emission Maximum (λ_em) | ~440-460 nm |
| Stokes Shift | ~120 nm |
| Appearance | Pale yellow solid |
| Fluorescence | Blue emission under UV light |
Sensing Mechanism and Application
The synthesized sensor is designed to function as a "turn-off" or "turn-on" fluorescent sensor for metal ions. The bipyridine unit can chelate with metal ions, which can lead to either quenching of the fluorescence through photoinduced electron transfer or enhancement of the fluorescence by inhibiting non-radiative decay pathways.
Caption: General sensing mechanism of a bipyridyl-based fluorescent sensor.
The selectivity of the sensor for different metal ions can be evaluated by performing fluorescence titration experiments with a range of cations. The change in fluorescence intensity upon the addition of the analyte can be used to determine the binding constant and the limit of detection.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel fluorescent sensors. The straightforward and efficient nucleophilic substitution chemistry allows for the facile incorporation of a wide range of fluorophores, enabling the development of sensors with tailored photophysical properties and analyte selectivity. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize their own bipyridyl-based fluorescent sensors for a multitude of applications in chemistry, biology, and materials science.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient discovery of fluorescent chemosensors based on a biarylpyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Chemosensory Properties of New Cyanosubstituted 2,2'-Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent Chemosensor Based on Ru(II) Bipyridine Complex for Detection of Sudan I through Inner Filter Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Incorporating 4,4'-Bis(chloromethyl)-2,2'-bipyridyl Functionality into Metal-Organic Frameworks
Scientific Foreword: The Strategic Value of Chloromethylated Bipyridyl MOFs
The convergence of porous materials and functional organic chemistry has positioned Metal-Organic Frameworks (MOFs) at the forefront of materials science. Among the vast library of organic linkers, 2,2'-bipyridyl (bpy) derivatives are of particular strategic importance. Their robust chelating ability allows for the post-synthetic metalation of the framework, creating well-defined, isolated single-site catalysts that merge the benefits of homogeneous and heterogeneous catalysis.[1][2]
This guide focuses on the incorporation of a highly versatile, yet challenging, ligand: 4,4'-Bis(chloromethyl)-2,2'-bipyridyl . The true value of this linker lies not only in the bipyridyl core but in the reactive chloromethyl "handles." These groups serve as potent electrophilic sites, opening a gateway for a multitude of covalent post-synthetic modifications (PSM). This allows for the precise installation of new functionalities, the grafting of polymers, or the anchoring of biomolecules, making the resulting MOFs exceptional platforms for catalysis, advanced drug delivery systems, and chemical sensing.
However, the high reactivity of the benzylic chlorides presents a significant challenge for direct solvothermal synthesis. These reactive groups can be unstable under the high-temperature conditions typically required for MOF crystallization, potentially leading to undesired side reactions or ligand degradation.[3] Therefore, a post-synthetic modification (PSM) strategy is often the most reliable and effective approach to introduce this functionality.
This document provides a comprehensive guide to synthesizing a stable, bipyridine-containing MOF scaffold—specifically the robust Zirconium-based UiO-67-bpydc —and outlines the protocols for its subsequent functionalization and characterization, with a primary focus on post-synthetic metalation as a key application.
Synthesis Strategy: A Tale of Two Pathways
There are two primary conceptual pathways to incorporate the this compound moiety into a MOF architecture.
Caption: Comparison of Direct vs. Post-Synthetic routes.
Pathway A: Direct Solvothermal Synthesis (Conceptual)
This approach involves the direct co-assembly of a metal salt (e.g., ZrCl₄) and a dicarboxylate version of the target ligand, 4,4'-Bis(chloromethyl)-2,2'-bipyridine-5,5'-dicarboxylic acid. While seemingly straightforward, this method is fraught with challenges. The benzylic chloride is susceptible to solvolysis or other reactions in polar solvents like DMF at elevated temperatures, compromising the integrity of the linker and the final MOF structure. For this reason, reliable protocols for this direct synthesis are not prevalent in the literature.
Pathway B: Post-Synthetic Modification (PSM) (Recommended Protocol)
This robust, two-step methodology is the focus of this guide. It involves:
-
Synthesis of a Stable Parent MOF: A highly stable and porous MOF containing unfunctionalized bipyridine linkers, UiO-67-bpydc , is first synthesized. This MOF is constructed from Zr₆ clusters and 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc).[4]
-
Targeted Functionalization: The exposed bipyridine units within the MOF pores serve as programmable sites for subsequent chemical reactions. The primary application, detailed here, is metalation to install single-site metal catalysts.[1] This demonstrates the accessibility and reactivity of the bpy sites, which is a prerequisite for any further covalent modification aiming to install chloromethyl or other functional groups.
Detailed Experimental Protocols
Protocol 1: Synthesis of Parent MOF (UiO-67-bpydc)
This protocol is adapted from established literature procedures for synthesizing UiO-67 type MOFs.[4][5]
Materials & Reagents:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Glacial Acetic Acid (modulator)
-
Methanol (for washing)
-
20 mL Scintillation Vials
Procedure:
-
In a 20 mL scintillation vial, combine ZrCl₄ (24.5 mg, 0.105 mmol) and H₂bpydc (26 mg, 0.105 mmol).
-
Add 4 mL of anhydrous DMF.
-
Add glacial acetic acid (189 mg, ~180 µL, 3.15 mmol), which acts as a modulator to improve crystal quality and yield.
-
Disperse the solids by sonicating the vial for approximately 10 minutes until a uniform suspension is formed.
-
Tightly cap the vial and place it in a pre-heated oven at 120 °C for 24 hours.
-
After 24 hours, remove the vial and allow it to cool to room temperature. A white microcrystalline powder should have precipitated.
-
Purification:
-
Collect the solid product by centrifugation (e.g., 6500 rpm for 15 minutes).
-
Decant the supernatant and wash the solid with fresh DMF (2 x 10 mL), resuspending and centrifuging each time.
-
To remove residual DMF from the pores, soak the solid in methanol (10 mL). Exchange the methanol with a fresh portion every 24 hours for a total of 3 days.
-
-
Activation:
-
After the final methanol wash, collect the solid by centrifugation and dry under high vacuum at an elevated temperature (e.g., 120 °C) overnight. This step is crucial to evacuate the pores for characterization and subsequent reactions.
-
| Parameter | Value | Purpose |
| Metal Source | ZrCl₄ | Forms robust Zr₆ oxocluster nodes. |
| Organic Linker | H₂bpydc | Forms the porous bipyridine-functionalized framework. |
| Solvent | DMF | High-boiling point solvent common for solvothermal synthesis.[6] |
| Modulator | Acetic Acid | Competes with linker coordination to control crystal growth.[5] |
| Temperature | 120 °C | Provides thermal energy for framework crystallization. |
| Time | 24 h | Allows for complete reaction and crystal growth. |
Protocol 2: Post-Synthetic Metalation with Palladium(II)
This protocol demonstrates the functionalization of the bipyridine sites within UiO-67-bpydc to create a single-site heterogeneous catalyst for cross-coupling reactions.[4][6]
Materials & Reagents:
-
Activated UiO-67-bpydc (from Protocol 1)
-
Bis(acetonitrile)palladium(II) dichloride [PdCl₂(CH₃CN)₂]
-
Acetonitrile, anhydrous
Procedure:
-
In a clean, dry vial, dissolve Bis(acetonitrile)palladium(II) dichloride (14 mg, 0.055 mmol) in 2 mL of anhydrous acetonitrile to form a yellow solution.
-
In a separate vial, suspend the activated UiO-67-bpydc (18 mg, ~0.05 mmol equivalent of bpy sites) in the palladium-based solution.
-
Seal the vial and allow the suspension to react at room temperature with gentle stirring for 24-48 hours. During this time, the palladium complex will diffuse into the MOF pores and coordinate to the bipyridine sites.
-
Purification:
-
Collect the now pale-yellow solid (UiO-67-bpydc-Pd) by centrifugation.
-
To remove any unreacted or surface-adsorbed palladium complex, wash the solid copiously with fresh acetonitrile (3 x 10 mL).
-
Soak the material in fresh acetonitrile for 24 hours to ensure complete removal of unbound species.
-
-
Activation:
-
Collect the final product by centrifugation and dry under vacuum to yield the metalated MOF, ready for catalytic applications.
-
Essential Characterization
Thorough characterization is critical to validate the synthesis and functionalization of the MOF.[7][8]
Caption: Key characterization workflow for functional MOFs.
-
Powder X-Ray Diffraction (PXRD): This is the most crucial technique to confirm the long-range crystalline order of the MOF. The experimental pattern of the as-synthesized UiO-67-bpydc should match the simulated pattern from its known crystal structure. Importantly, the crystallinity should be retained after post-synthetic modification.[7]
-
Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the MOF. A typical trace will show an initial mass loss due to the departure of guest solvents, followed by a plateau indicating the stable, solvent-free framework, and finally, decomposition at high temperatures.[8]
-
N₂ Sorption Isotherms: Performed at 77 K, this analysis confirms the permanent porosity of the activated MOF. The resulting isotherm can be used to calculate the Brunauer-Emmett-Teller (BET) surface area, which should be high for UiO-67 type materials (typically >1000 m²/g).[8]
-
FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. One would look for characteristic peaks corresponding to the carboxylate linkers coordinated to the metal clusters and the vibrational modes of the bipyridine ring.
-
Inductively Coupled Plasma (ICP) Spectroscopy: After digestion of the metalated MOF in acid, ICP-MS or ICP-OES is used to accurately quantify the amount of palladium (or other metal) incorporated into the framework. This is essential for determining catalyst loading.
Applications in Catalysis and Beyond
The true power of incorporating the this compound functionality lies in the versatile platform it creates.
-
Single-Site Heterogeneous Catalysis: As demonstrated in the protocol, metalating the bipyridine sites creates highly active and recyclable catalysts. The UiO-67-bpydc-Pd system, for instance, is an efficient catalyst for Suzuki-Miyaura cross-coupling reactions.[6] The isolation of active sites within the MOF pores prevents catalyst dimerization and deactivation, often leading to higher stability and activity compared to homogeneous analogues.[1]
-
Tandem Catalysis: The bipyridine sites can be metalated with one type of catalyst (e.g., Iridium for C-H borylation), while the chloromethyl groups (if successfully installed) could be modified with a second, incompatible catalyst, allowing for one-pot tandem reactions within the spatially segregated environment of the MOF pores.
-
Drug Delivery: The chloromethyl groups can be used to covalently attach drugs or targeting ligands via nucleophilic substitution. The high porosity of the MOF can store therapeutic cargo, while the external functionalization can provide specificity, for example, in targeted photodynamic therapy.[9]
-
Sensing and Separation: The functional groups can be tailored to have specific interactions with analytes, making these materials promising candidates for chemical sensors or for the selective separation of gases and liquids.
By mastering the synthesis and modification of these advanced materials, researchers can unlock new possibilities in the design of highly efficient catalysts, targeted therapeutics, and responsive materials.
References
- 1. Postsynthetic metalation of bipyridyl-containing metal-organic frameworks for highly efficient catalytic organic transformations [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing post-synthetic metal incorporation in mixed-linker MOFs: insights from metalation studies on bipyridine-containing UiO-67 single crystals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and characterization of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Bio-Conjugated Chlorin-Based Metal–Organic Framework for Targeted Photodynamic Therapy of Triple Negative Breast and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Welcome to our dedicated technical support center for the purification of crude 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile bipyridine ligand. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and validated laboratory practices.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles the most common problems observed during the purification of crude this compound.
Issue 1: My crude product is a mixture of the desired product and unreacted 4,4'-dimethyl-2,2'-bipyridine. How do I separate them?
Root Cause Analysis: The presence of the starting material, 4,4'-dimethyl-2,2'-bipyridine, is a frequent issue, often resulting from incomplete chlorination. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the chlorinating agent. The key to a successful separation lies in the polarity difference between the nonpolar dimethyl starting material and the more polar dichlorinated product.
Recommended Solutions:
-
Flash Column Chromatography (Preferred Method): This is the most effective method for separating compounds with different polarities.[1]
-
Recrystallization (Alternative Method): While potentially less efficient for this specific separation, it can be attempted if chromatography is not feasible.
Detailed Experimental Protocols:
Protocol 1: Flash Column Chromatography
-
Column Preparation:
-
Select a silica gel column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether) and pack the column, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% ethyl acetate (EtOAc), to elute the less polar 4,4'-dimethyl-2,2'-bipyridine.[1]
-
Monitor the elution using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol (MeOH) to the ethyl acetate. A gradient of 0-5% MeOH in EtOAc is a good starting point.
-
The desired product, this compound, will elute as the polarity of the mobile phase is increased.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
-
Protocol 2: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity (4,4'-dimethyl-2,2'-bipyridine) has different solubility characteristics. Absolute ethanol is a recommended solvent for the recrystallization of this compound.[1]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot absolute ethanol.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
-
Issue 2: My NMR spectrum shows the presence of hydroxymethyl or alkoxymethyl impurities.
Root Cause Analysis: The chloromethyl groups are reactive and susceptible to nucleophilic substitution. The presence of water during the work-up or purification can lead to the formation of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine. Similarly, using alcohol solvents (e.g., methanol or ethanol) for purification, especially at elevated temperatures for prolonged periods, can result in the formation of the corresponding alkoxymethyl ethers.[2]
Recommended Solutions:
-
Aqueous Work-up Modification: Ensure all organic solvents used for extraction are dry and consider using a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Purification Strategy: Flash column chromatography is highly effective for separating these more polar byproducts from the desired product.
Detailed Experimental Protocol:
Protocol 3: Flash Column Chromatography for Removal of Hydroxylated/Alkoxylated Impurities
-
Column and Sample Preparation: Follow the steps outlined in Protocol 1.
-
Elution:
-
Start with a mobile phase of moderate polarity, such as a mixture of hexanes and ethyl acetate (e.g., 1:1).
-
The desired product, this compound, is less polar than the hydroxylated or alkoxylated impurities and will elute first.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or adding a small amount of methanol) to elute the more polar impurities.
-
-
Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1 to isolate the pure product.
Issue 3: During recrystallization, my product "oils out" instead of forming crystals.
Root Cause Analysis: "Oiling out" occurs when the solute is not fully soluble in the hot solvent and separates as a liquid phase upon cooling. This can be due to an inappropriate solvent system, the presence of impurities that depress the melting point, or cooling the solution too rapidly.
Recommended Solutions:
-
Optimize the Solvent System:
-
Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.[3]
-
-
Induce Crystallization:
-
Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: Due to the reactive nature of the chloromethyl groups, it is advisable to store the compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Protect from moisture.
Q2: Is this compound sensitive to light? A2: Bipyridine derivatives can be light-sensitive.[2] While the free ligand is generally more stable than its metal complexes, it is good practice to store it in an amber vial or a container wrapped in aluminum foil to protect it from light, especially during long-term storage.
Q3: What analytical techniques are best for assessing the purity of the final product? A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity and separating components in a mixture.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Elemental Analysis: Provides the elemental composition (C, H, N, Cl) which can be compared to the calculated values for the pure compound.[1]
Q4: Can I use other chlorination methods for the synthesis? A4: While the synthesis via a trimethylsilyl (TMS) intermediate is reported to give high yields with few by-products, other methods like radical chlorination exist. However, radical reactions can suffer from a lack of selectivity, potentially leading to a mixture of mono-, di-, and polychlorinated products, which would complicate the purification process.[4]
Data Summary
| Impurity Type | Primary Cause | Recommended Purification Method | Key Protocol Details |
| 4,4'-dimethyl-2,2'-bipyridine | Incomplete reaction | Flash Column Chromatography | Elute with ethyl acetate to separate the less polar starting material.[1] |
| 4,4'-Bis(hydroxymethyl)-2,2'-bipyridyl | Presence of water | Flash Column Chromatography | The desired product will elute before the more polar diol impurity. |
| 4,4'-Bis(alkoxymethyl)-2,2'-bipyridyl | Reaction with alcohol solvents | Flash Column Chromatography | The desired product will elute before the more polar ether impurity. |
Visual Workflow and Decision Making
References
Technical Support Center: Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Welcome to the technical support center for the synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical bipyridine ligand. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and often challenging method is the free-radical chlorination of 4,4'-dimethyl-2,2'-bipyridine.[1] This reaction typically employs a radical initiator and a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene, often under UV irradiation or heat to initiate the reaction.[2][3]
The reaction proceeds via a free-radical chain mechanism:
-
Initiation: The initiator (e.g., AIBN or benzoyl peroxide) or UV light generates initial radicals.[3][4]
-
Propagation: A chlorine radical abstracts a benzylic hydrogen from a methyl group on the bipyridine, creating a stabilized benzylic radical. This radical then reacts with the chlorinating agent to form the chloromethyl group and a new chlorine radical, continuing the chain.[4][5]
-
Termination: Radicals combine to end the chain reactions.[3][4]
While conceptually straightforward, the radical nature of this process can lead to poor selectivity and a mixture of products, making purification a critical step.[1]
Q2: What are the primary byproducts I should anticipate in my crude reaction mixture?
You should expect a mixture of compounds due to the statistical nature of radical reactions. The most common impurities are:
-
Unreacted Starting Material: 4,4'-dimethyl-2,2'-bipyridine.
-
Mono-chlorinated Intermediate: 4-methyl-4'-(chloromethyl)-2,2'-bipyridyl.
-
Over-chlorinated Products: Such as 4-(chloromethyl)-4'-(dichloromethyl)-2,2'-bipyridyl or 4,4'-bis(dichloromethyl)-2,2'-bipyridyl.
-
Hydrolysis Products: 4-(hydroxymethyl)-4'-(chloromethyl)-2,2'-bipyridyl or 4,4'-bis(hydroxymethyl)-2,2'-bipyridyl, formed if water is present during the reaction or aqueous workup.[6]
-
Bipyridinium Salts: If acidic conditions are generated (e.g., from HCl byproduct), the bipyridine nitrogens can be protonated, forming salts that may precipitate or complicate extraction.[7][8]
Q3: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is an effective tool. Use a solvent system like ethyl acetate/hexane. The product, this compound, is more polar than the starting material but less polar than the potential hydrolysis byproducts. You will typically see the starting material spot disappear and be replaced by a new spot for the mono-chlorinated intermediate, and finally, the desired di-chlorinated product. It is crucial to run a co-spot with your starting material for accurate identification.
Troubleshooting Guide: Common Experimental Issues
Problem: My NMR spectrum shows a large amount of unreacted 4,4'-dimethyl-2,2'-bipyridine.
This indicates an incomplete or failed reaction. Several factors could be the cause.
Causality Analysis:
-
Ineffective Radical Initiation: Radical chain reactions require an initial spark. Without it, the reaction will not start. Common causes include a degraded initiator (AIBN and benzoyl peroxide have limited shelf lives), insufficient energy (UV lamp is too weak or old), or the presence of radical inhibitors.[2] Oxygen is a potent radical trap, so ensuring your reaction is properly de-gassed and maintained under an inert atmosphere (Nitrogen or Argon) is critical.
-
Insufficient Reagents: Using a sub-stoichiometric amount of the chlorinating agent (e.g., NCS) will naturally lead to incomplete conversion. At least two equivalents are required for di-chlorination.
-
Low Reaction Temperature: Radical initiation has an activation energy. If the reaction temperature is too low for your chosen initiator, not enough radicals will be generated to sustain the chain reaction.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh bottle of radical initiator. If unsure, test it in a known, reliable reaction. Ensure your chlorinating agent is pure and dry.
-
Optimize Initiation: If using a UV lamp, ensure it is close to the reaction vessel (use a quartz flask for better UV penetration). If using thermal initiation, ensure the reaction temperature is appropriate for the initiator's half-life (e.g., AIBN decomposition is effective around 80-90 °C).
-
Inert Atmosphere: De-gas your solvent by bubbling with nitrogen or argon for 15-20 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Stoichiometry Check: Recalculate your reagent stoichiometry. For full conversion, a slight excess of the chlorinating agent (e.g., 2.1 - 2.2 equivalents) is often used.
Problem: I have a mixture of mono- and di-chlorinated products. How do I improve selectivity?
This is the most common outcome of this synthesis, stemming from the poor selectivity of radical halogenations.[1] The mono-chlorinated product is an intermediate on the path to the di-chlorinated product.
Causality Analysis: The relative rates of chlorinating the starting material versus the mono-chlorinated intermediate determine the product distribution. If the reaction is stopped prematurely or if there isn't enough chlorinating agent, a significant amount of the mono-substituted product will remain.
Workflow for Improving Selectivity & Purification:
Caption: Troubleshooting workflow for low di-substitution selectivity.
Procedural Recommendations:
-
Increase Reaction Time: Continue monitoring the reaction by TLC until the spot corresponding to the mono-chlorinated species has minimized.
-
Adjust Stoichiometry: Employing a slight excess (e.g., 2.2 equivalents) of NCS can drive the reaction to completion.
-
Purification: Separating the mono- and di-chlorinated products can be achieved by:
-
Recrystallization: The desired di-chlorinated product is often less soluble than the mono-chlorinated byproduct. Recrystallization from a suitable solvent like absolute ethanol can yield pure product.[9]
-
Flash Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is very effective at separating the starting material, mono-, and di-substituted products due to their differing polarities.[9]
-
Problem: My product is contaminated with a species showing a singlet around δ 4.8 ppm and a broad singlet further downfield in the ¹H NMR. What is it?
This is characteristic of the hydrolysis product, 4,4'-bis(hydroxymethyl)-2,2'-bipyridyl, or the mixed hydrolysis product, 4-(hydroxymethyl)-4'-(chloromethyl)-2,2'-bipyridyl.
Causality Analysis: The chloromethyl groups are benzylic halides, making them susceptible to nucleophilic substitution (Sₙ1 or Sₙ2). Water is a competent nucleophile that can displace the chloride to form a hydroxymethyl group.[6] This can happen if:
-
Solvents were not rigorously dried.
-
An aqueous workup was performed without care to keep the solution cold or to minimize contact time.
-
The product was purified via chromatography on silica gel that was not dry.
Preventative Measures & Remediation:
-
Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly.
-
Non-Aqueous Workup: After the reaction, filter off the succinimide byproduct (if using NCS) and evaporate the solvent. Avoid washing with water if possible. If an aqueous wash is necessary to remove salts, use ice-cold brine and perform the extraction quickly, then immediately dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: If hydrolysis has occurred, the resulting alcohol is significantly more polar than the desired chloride. Flash column chromatography is the most effective method for separation.
| Compound | Representative ¹H NMR Shift (CDCl₃) | Purification Method |
| 4,4'-dimethyl-2,2'-bipyridine | ~ δ 2.45 (s, 6H, -CH₃) | Chromatography / Recrystallization |
| 4-methyl-4'-(chloromethyl)-bipyridyl | ~ δ 2.45 (s, 3H), ~ δ 4.60 (s, 2H) | Chromatography |
| This compound | ~ δ 4.63 (s, 4H, -CH₂Cl) [9] | Target Product |
| 4,4'-bis(hydroxymethyl)-2,2'-bipyridyl | ~ δ 4.80 (s, 4H, -CH₂OH) | Chromatography |
Table 1. Characteristic ¹H NMR shifts and separation strategies for common species in this compound synthesis.
Problem: I suspect over-chlorination is occurring. How can I confirm and prevent this?
Over-chlorination results in the formation of dichloromethyl (-CHCl₂) or even trichloromethyl (-CCl₃) groups.
Causality Analysis: This is a direct result of the high reactivity and poor selectivity of the radical process.[1] The benzylic hydrogens on the newly formed chloromethyl group can also be abstracted by chlorine radicals, leading to a second chlorination on the same carbon. This is more likely with:
-
A large excess of the chlorinating agent.
-
Prolonged reaction times well after the starting material is consumed.
-
High reaction temperatures.
Confirmation and Prevention Strategy:
Caption: Diagnostic and preventative workflow for over-chlorination.
-
Confirmation:
-
¹H NMR: A dichloromethyl proton (-CHCl₂) would appear as a sharp singlet significantly downfield from the chloromethyl protons, typically in the δ 6.6 - 7.5 ppm range.
-
Mass Spectrometry: This is the most definitive method. Look for mass peaks corresponding to the addition of extra chlorine atoms. Remember to check the isotopic pattern; each additional chlorine will increase the intensity of the M+2 peak.
-
-
Prevention:
-
Control Stoichiometry: Carefully limit the amount of chlorinating agent to 2.0 - 2.1 equivalents.
-
Monitor Closely: Stop the reaction as soon as TLC indicates the full consumption of the mono-chlorinated intermediate. Do not let the reaction run for an extended period after this point.
-
Control Temperature: Avoid excessive heat, as this can increase the rate of undesirable side reactions.
-
By understanding the mechanistic basis for the formation of these byproducts, you can rationally design your experimental conditions to maximize the yield of this compound and simplify its purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,4′-Dimethyl-2,2′-bipyridinium dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Researcher's Guide to 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Welcome to the technical support center for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges and questions regarding its storage and handling, providing in-depth, field-proven insights to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term stability, it is highly recommended to store this compound at 4°C [1]. Storing the compound as a dry solid in a cool, dark, and dry place is crucial to minimize degradation[2].
Q2: Is it necessary to store this compound under an inert atmosphere?
While not always mandatory for short-term use, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is ideal[2]. The primary reason for this is to displace atmospheric moisture, which can lead to hydrolysis of the reactive chloromethyl groups.
Q3: Can I store this compound in solution?
It is strongly advised to avoid storing this compound in solution for extended periods, particularly in protic or nucleophilic solvents[2]. If a solution is necessary for your experimental workflow, prepare it fresh and use it promptly. Degradation is significantly accelerated in the presence of solvents that can react with the chloromethyl groups.
Q4: How sensitive is this compound to light?
Bipyridine and its derivatives are known to be photoactive[2]. While the free ligand is generally more stable than its metal complexes, prolonged exposure to UV or high-intensity visible light can lead to degradation. Therefore, it is best practice to protect the solid compound and any solutions from light by using amber vials or by wrapping the container in aluminum foil[2].
Q5: What are the primary degradation pathways for this compound?
The main degradation pathways involve the nucleophilic substitution of the chloride on the benzylic-like chloromethyl groups. The most common reactants that can cause this are:
-
Water (Hydrolysis): Atmospheric or residual moisture can hydrolyze the chloromethyl groups to form 4,4'-bis(hydroxymethyl)-2,2'-bipyridine.
-
Alcohols (Alcoholysis): If stored in or contaminated with alcoholic solvents (e.g., methanol, ethanol), the corresponding ether derivatives (e.g., 4,4'-bis(methoxymethyl)-2,2'-bipyridine) can form[2].
Below is a diagram illustrating the primary degradation pathway via hydrolysis.
Caption: Primary degradation of this compound via hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| White to off-white powder has become discolored (e.g., yellow or brown). | Degradation: This is a common visual indicator of compound degradation, potentially due to prolonged exposure to air, light, or elevated temperatures. | Discard the degraded material and use a fresh, properly stored batch for your experiments to ensure reproducibility. |
| Inconsistent or poor yields in subsequent reactions. | Loss of Reagent Purity: The chloromethyl groups are the reactive sites for many applications. Their conversion to hydroxymethyl or other derivatives will reduce the effective concentration of the starting material. | Confirm the purity of your starting material. If degradation is suspected, purify a small sample by recrystallization if possible, or use a fresh batch. |
| Appearance of unexpected peaks in NMR or Mass Spectrometry analysis of the starting material. | Presence of Degradation Products: Common impurities include 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (from hydrolysis) or 4,4'-bis(alkoxymethyl)-2,2'-bipyridine (from alcoholysis)[2]. In some instances, reduction to 4,4'-dimethyl-2,2'-bipyridine can occur if the synthetic conditions were not completely anhydrous[3]. | Compare your spectra with reference data for the expected degradation products. If significant impurities are present, purification or replacement of the reagent is necessary. |
| Solid material appears clumpy or sticky. | Hygroscopic Behavior/Partial Hydrolysis: The compound may have absorbed atmospheric moisture, leading to partial hydrolysis and changes in its physical appearance. | Ensure the compound is stored in a desiccator. If clumping is observed, gently break up the solid under a dry, inert atmosphere before weighing. For critical applications, using a fresh, sealed vial is recommended. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol outlines the best practices for storing this compound to maintain its integrity over time.
Materials:
-
Vial of this compound
-
Schlenk flask or a vial with a rubber septum and a screw cap
-
Source of dry, inert gas (Argon or Nitrogen) with a manifold
-
Vacuum pump
-
Parafilm or laboratory sealing film
-
Refrigerator (4°C)
-
Desiccator cabinet
Procedure:
-
Transfer to a Suitable Container: If the compound is not already in a sealable container, transfer the solid to a clean, dry Schlenk flask or a vial that can be sealed with a septum and cap. Perform this transfer in a glovebox or a dry environment to minimize exposure to atmospheric moisture.
-
Inert Gas Purging: a. Connect the container to a Schlenk line or inert gas manifold. b. Carefully evacuate the air from the container using a vacuum pump. Be cautious to avoid pulling the fine powder into the vacuum line. c. Backfill the container with dry argon or nitrogen. d. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.
-
Sealing: a. Securely seal the container with its cap. b. For added protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.
-
Storage: a. Label the container clearly with the compound name, date, and storage conditions. b. Place the sealed container inside a desiccator. c. Store the desiccator in a refrigerator at 4°C[1].
Caption: Workflow for the recommended long-term storage of this compound.
References
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Bipyridine Ligands
Welcome to the Technical Support Center for bipyridine ligand synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields in their synthetic protocols. Bipyridine ligands are fundamental building blocks in coordination chemistry, catalysis, and materials science, yet their synthesis can be fraught with difficulties, from catalyst deactivation to problematic side reactions.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of bipyridine ligands, particularly via palladium-catalyzed cross-coupling reactions.
Q1: My cross-coupling reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix this?
Low conversion is a frequent issue, often pointing to problems with the catalyst's activity or the reaction environment.
Primary Cause: Catalyst Inhibition and Deactivation
The most common culprit in bipyridine synthesis is the inhibition of the palladium catalyst. The nitrogen lone pairs on the pyridine starting materials, and more potently on the bipyridine product, can coordinate strongly to the palladium center.[1][2][3] This coordination occupies sites needed for the catalytic cycle to proceed, effectively poisoning the catalyst and leading to low or stalled reactions.[2][4]
Solutions:
-
Ligand Selection: The choice of ligand is critical to shield the palladium center and promote the desired catalytic steps.[5] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can sterically hinder the bipyridine product from coordinating with the catalyst and facilitate the crucial reductive elimination step.[1][5]
-
Increase Catalyst Loading: While not the most elegant solution, sometimes a higher catalyst loading (e.g., increasing from 1-2 mol% to 5 mol%) is necessary to overcome the inevitable catalyst inhibition.[1] This should be optimized to balance cost and efficiency.
-
Protecting Groups: In some cases, temporarily protecting the pyridine nitrogen, for instance by forming a pyridine N-oxide, can mitigate catalyst inhibition.[1][6] This strategy, however, adds extra steps to your synthetic route.
Secondary Causes & Solutions:
-
Poor Quality of Reagents or Solvents: Cross-coupling reactions are highly sensitive to air and moisture.[1] Impurities can lead to catalyst deactivation and unwanted side reactions.
-
Solution: Always use anhydrous, degassed solvents. Ensure starting materials are pure and dry. Handle all air- and moisture-sensitive reagents under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Inefficient Oxidative Addition: The carbon-halogen bond of the halopyridine may not be reactive enough for the oxidative addition step, which is often rate-limiting.[4] The general reactivity trend is I > Br > Cl.
-
Solution: If using a bromopyridine is unsuccessful, consider switching to the more reactive iodopyridine.[4] Additionally, ensure your catalyst system (palladium precursor and ligand) is appropriate for the chosen halide.
-
Caption: A troubleshooting workflow for low reaction conversion.
Q2: I'm observing significant amounts of homocoupled byproducts in my reaction. How can I minimize their formation?
Homocoupling, the formation of symmetrical bipyridines (e.g., A-A and B-B instead of the desired A-B), is a major contributor to low yields and complicates purification.[7]
Primary Cause: Presence of Oxygen and/or Pd(II) Species
-
Oxygen: The presence of molecular oxygen in the reaction mixture can promote the homocoupling of organoboron reagents.[8] Oxygen can facilitate oxidative processes that lead to the formation of Pd(II) species, which are implicated in the homocoupling pathway.
-
Pd(II) Precatalysts: Using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) can sometimes lead to a direct, stoichiometric reaction with two molecules of the organoboron reagent, producing the homocoupled dimer and reducing the catalyst to the active Pd(0) state.[9][10]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Sparge solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use.[9] For highly sensitive reactions, perform several "freeze-pump-thaw" cycles on the solvent. Ensure the entire reaction is assembled and maintained under a positive pressure of inert gas.
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[9] This ensures the catalytic cycle begins with the correct oxidation state and minimizes side reactions that consume the organoboron reagent.
-
Optimize Base and Solvent: The choice of base and solvent is critical and can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[4] It is advisable to screen a variety of conditions. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]
| Strategy | Rationale | Implementation |
| Inert Atmosphere | Oxygen promotes the homocoupling of organoboron reagents.[11][8] | Sparge solvents with Ar or N₂. Use Schlenk techniques or a glovebox. |
| Use Pd(0) Precatalyst | Pd(II) sources can directly mediate homocoupling.[9][10] | Use Pd(PPh₃)₄ or Pd₂(dba)₃ instead of Pd(OAc)₂ or PdCl₂. |
| Add Mild Reductant | Can reduce any adventitious Pd(II) to the active Pd(0) state in situ. | Consider adding a small amount of a mild reducing agent like potassium formate.[9] |
| Optimize Conditions | The balance between cross-coupling and homocoupling is kinetically controlled. | Screen different bases, solvents, and temperatures to find a window that favors the desired reaction.[4] |
Q3: My yield is high according to TLC/LC-MS, but I'm losing a lot of product during purification. What's happening?
Significant product loss during workup and purification is often due to the physicochemical properties of bipyridines or residual catalyst.
Potential Causes & Solutions:
-
Difficult Separation from Byproducts: Homocoupled products or other side products often have very similar polarities to the desired unsymmetrical bipyridine, making chromatographic separation challenging.[3][12]
-
Solution: Optimize your chromatography. Employing a shallow gradient elution is often more effective than isocratic elution.[7] If silica gel fails, consider alternative stationary phases like alumina, which has a different selectivity, or even specialized resins like cation-exchange resins for particularly difficult separations.[7][13]
-
-
Product Adsorption on Silica Gel: Bipyridines are basic and can strongly adsorb to the acidic surface of standard silica gel, leading to streaking and poor recovery.
-
Solution: Neutralize the silica gel by preparing your slurry with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine. Alternatively, use neutral or basic alumina as your stationary phase.[14]
-
-
Residual Palladium Contamination: Palladium catalysts can remain in the crude product, complicating purification and contaminating the final compound.
-
Solution: After the reaction, filter the mixture through a pad of Celite to remove precipitated palladium black.[15] For dissolved palladium, use metal scavengers. These are commercially available resins with functional groups (e.g., thiols, amines) that chelate and remove palladium from the solution.[16][17] A simple stir with the scavenger resin followed by filtration can be highly effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: Which cross-coupling reaction (Suzuki, Stille, or Negishi) is generally best for synthesizing unsymmetrical bipyridines?
The "best" method is highly dependent on your specific substrates, required functional group tolerance, and access to reagents.[7]
| Reaction | Pros | Cons |
| Suzuki-Miyaura Coupling | Reagents (boronic acids) are often commercially available, have low toxicity, and are environmentally benign.[2][7] | Can be hampered by catalyst inhibition by the bipyridine product.[18] 2-Pyridylboronic acid derivatives are often unstable.[2][18] |
| Stille Coupling | Often provides high reactivity and can succeed where other methods fail.[2] Tolerant of a wide range of functional groups. | High toxicity of organotin reagents and byproducts, which can be difficult to remove completely.[2][7] |
| Negishi Coupling | Known for high yields and excellent functional group tolerance.[7][19] | Organozinc reagents are highly moisture and air-sensitive and are typically prepared and used in situ.[19] |
Q5: How do I choose the right base for my Suzuki-Miyaura coupling?
The base plays multiple crucial roles in the Suzuki reaction, and its choice is not trivial. It is required for the formation of the boronate complex (e.g., [R-B(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid, and it participates in the regeneration of the palladium catalyst.[20][21]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. K₂CO₃ is a good starting point for many reactions. Cs₂CO₃ is more soluble and a stronger base, often giving higher yields in challenging couplings. They are typically used in aqueous solvent mixtures (e.g., dioxane/water, toluene/water).[4]
-
Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is often effective when other bases fail, particularly in couplings with sterically hindered substrates or when dealing with sensitive functional groups. It is often used in anhydrous organic solvents.
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally not effective as the primary base in Suzuki couplings as they are often not strong enough to facilitate the necessary transmetalation step.
Q6: My 2-pyridylboronic acid seems to be degrading. How can I handle this reagent?
The instability of 2-pyridylboronic acid and its simple esters is a well-known challenge, arising from a propensity for protodeboronation.[2][18]
-
Use a Stabilized Boronic Ester: The most common and effective solution is to use a more stable derivative. 2-Pyridylboronic acid N-phenyldiethanolamine ester is a commercially available, air-stable solid that is highly effective in Suzuki couplings.[2] Pinacol esters can also offer improved stability over the free boronic acid.
-
Generate In Situ: While more complex, generating the organoboron reagent in situ immediately before the coupling step can be a viable strategy.
-
Storage and Handling: If you must use the free boronic acid, store it under an inert atmosphere at low temperature and use it as quickly as possible after purchase or synthesis.
Part 3: Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and must be optimized for specific substrates.[7]
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 eq), the pyridylboronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Subject the reaction mixture to another round of degassing by bubbling the inert gas through the solution for 10-15 minutes, or by using 3-4 freeze-pump-thaw cycles.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography (consider using silica treated with triethylamine, or alumina).
Diagram 2: Key Steps and Pitfalls in the Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle showing catalyst inhibition and homocoupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Recent advances in the synthesis of 2,2â-Bipyridines and their derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]
- 13. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. spinchem.com [spinchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Welcome to the dedicated technical support guide for the purification of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful recrystallization of this important bipyridine derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Critical Safety Precautions
Before commencing any experimental work, it is imperative to handle this compound with appropriate safety measures.
-
Toxicity: This compound is toxic if swallowed or in contact with skin.[1]
-
Corrosivity: It causes severe skin burns and eye damage.[2]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Recommended Recrystallization Protocol: The Ethanol Method
The most reliable and experimentally validated method for the purification of this compound is recrystallization from absolute ethanol.[3] This method has been demonstrated to effectively remove common impurities, such as the starting material 4,4'-dimethyl-2,2'-bipyridine, without causing degradation of the product.[3]
Step-by-Step Protocol
-
Solvent Preparation: Ensure you are using absolute ethanol to prevent any unwanted hydrolysis of the chloromethyl groups.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of hot absolute ethanol while gently swirling. The goal is to create a saturated solution at the boiling point of the ethanol. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Alternative Purification Method: Flash Chromatography
For instances where recrystallization does not yield a product of the desired purity, or if specific impurities are difficult to remove, flash chromatography is a viable alternative.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Ethyl acetate.[3]
This method can effectively separate this compound from byproducts like 4,4'-dimethyl-2,2'-bipyridine.[3]
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Immediate Action: Reheat the mixture to dissolve the oil. Add a small amount of additional hot absolute ethanol until the solution is clear. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
Underlying Cause and Prevention: The rate of cooling might have been too rapid. Ensure a gradual temperature decrease. Seeding the solution with a previously obtained pure crystal can also encourage crystallization over oiling.
Q2: I have a very low yield of crystals. What are the likely causes?
A2: A low yield can result from several factors:
-
Excess Solvent: Using too much solvent during the dissolution step is the most common reason for low recovery. The compound will remain in the mother liquor upon cooling. To remedy this, you can evaporate some of the solvent and attempt the crystallization again.
-
Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield. Ensure the solution has been given ample time to crystallize, including a period in an ice bath.
-
Incomplete Precipitation: The compound may have some solubility in cold ethanol. While cooling in an ice bath helps, some loss is unavoidable.
Q3: My purified crystals are still showing impurities in the NMR spectrum. What can I do?
A3: If impurities persist after recrystallization:
-
Repeat the Recrystallization: A second recrystallization can often remove residual impurities.
-
Consider Chromatography: If the impurities have a different polarity from your product, flash chromatography using ethyl acetate on a silica gel column is an effective alternative purification method.[3]
-
Identify the Impurity: A common impurity is the starting material, 4,4'-dimethyl-2,2'-bipyridine.[3] If you suspect hydrolysis of your product, you may see the corresponding hydroxymethyl derivative.
Q4: Can I use a solvent other than absolute ethanol?
A4: While absolute ethanol is the recommended and documented solvent, other options can be explored if necessary. The principles of a good recrystallization solvent are that the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
-
Solvent Selection: For bipyridine derivatives, solvents like ethyl acetate have been used for related compounds such as 4,4'-dimethyl-2,2'-bipyridyl.[4][5] A solvent system, such as a mixture of a good solvent and a poor solvent (e.g., ethanol/water or ethyl acetate/hexanes), could also be investigated.
-
Experimental Validation: Any new solvent or solvent system must be tested on a small scale first to determine its suitability.
Q5: How do I know if my recrystallization was successful?
A5: A successful recrystallization should result in:
-
Visual Improvement: The crystals should appear more well-defined and potentially have a lighter color than the crude material.
-
Melting Point: The melting point of the purified product should be higher and have a narrower range compared to the crude solid. The reported melting point for this compound is 98-100°C.[3]
-
Spectroscopic Analysis: Analytical techniques such as NMR spectroscopy should show a significant reduction or complete absence of impurity signals.
Summary of Purification Parameters
| Parameter | Recommended Method | Alternative Method |
| Technique | Recrystallization | Flash Chromatography |
| Solvent/Mobile Phase | Absolute Ethanol | Ethyl Acetate |
| Stationary Phase | N/A | Silica Gel |
| Key Impurity Removed | 4,4'-dimethyl-2,2'-bipyridine | 4,4'-dimethyl-2,2'-bipyridine |
References
Validation & Comparative
A Comparative Guide to Bipyridine Ligands: Unveiling the Unique Potential of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
In the landscape of coordination chemistry and catalysis, the 2,2'-bipyridine (bpy) scaffold stands as a cornerstone, its versatility underpinning a vast array of applications from materials science to drug development.[1][2] The ability to functionalize the bipyridine core allows for the fine-tuning of steric and electronic properties, thereby modulating the behavior of the resulting metal complexes. This guide provides an in-depth technical comparison of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl with other key bipyridine ligands: the parent 2,2'-bipyridine (bpy), 4,4'-dimethyl-2,2'-bipyridine (dmbpy), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). Through an objective analysis supported by experimental data, we will elucidate the distinct advantages and applications of the chloromethylated derivative for researchers and professionals in the field.
The Significance of Substitution: A Tale of Electrons and Sterics
The introduction of substituents onto the bipyridine framework profoundly influences the electronic and steric environment of the metal center in a coordination complex.[1] Electron-donating groups, such as methyl (-CH₃) and tert-butyl (-tBu), increase the electron density on the coordinating nitrogen atoms. This enhanced σ-donating ability can stabilize the metal center in higher oxidation states, influencing the kinetics of catalytic cycles, often leading to improved catalytic activity.[3] Conversely, electron-withdrawing groups make the metal center more electrophilic.
The chloromethyl group (-CH₂Cl) in this compound presents a unique case. While the chlorine atom is electron-withdrawing, the methylene spacer mitigates this effect on the pyridine ring's electron density compared to a directly substituted halogen. More importantly, the chloromethyl groups are highly reactive functionalities, serving as handles for post-coordination modification and immobilization, a key advantage that sets this ligand apart.[4]
Comparative Analysis of Physicochemical and Catalytic Properties
To provide a clear comparison, we will examine the properties of these ligands and their corresponding metal complexes in the context of their electronic character and performance in a common catalytic reaction, the Suzuki-Miyaura cross-coupling.
Electronic Properties
The electronic nature of the substituent directly impacts the redox potentials of the corresponding metal complexes. Electron-donating groups generally make the metal center easier to oxidize (less positive redox potential), while electron-withdrawing groups make it more difficult to oxidize (more positive redox potential).
| Ligand | Substituent | Electronic Effect | Representative Ru(II/III) Redox Potential (V vs. Ag/AgCl) |
| This compound | -CH₂Cl | Weakly Electron-Withdrawing | ~ +1.30 (estimated) |
| 2,2'-Bipyridine (bpy) | -H | Neutral | +1.26 |
| 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) | -CH₃ | Electron-Donating | +1.18 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | -tBu | Strongly Electron-Donating | ~ +1.10 |
Note: The redox potential for the this compound complex is an estimation based on the known electronic effects of the substituent. Precise experimental values can vary based on the metal center, counter-ions, and solvent.
Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the choice of ligand is critical for achieving high efficiency.[5] The electronic and steric properties of the bipyridine ligand influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Below is a comparative table illustrating the expected performance of palladium complexes of our selected bipyridine ligands in a model Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid. The yields are representative values based on literature precedents for similar systems.[4][6]
| Ligand in PdCl₂(L) Catalyst | Expected Yield (%) | Key Attributes Influencing Performance |
| This compound | Good to Excellent | Reactive handles for immobilization and catalyst recovery.[4] |
| 2,2'-Bipyridine (bpy) | Good | Standard benchmark ligand. |
| 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) | Excellent | Electron-donating groups enhance catalytic activity.[3] |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Excellent | Strong electron-donating and bulky groups can improve catalyst stability and turnover. |
The true advantage of this compound lies not necessarily in superior catalytic activity in homogeneous reactions, but in its capacity for the creation of robust, recyclable heterogeneous catalysts.[4] The reactive chloromethyl groups allow for covalent attachment to solid supports such as polymers or silica, enabling easy separation of the catalyst from the reaction mixture and its reuse in multiple catalytic cycles.[7]
Experimental Protocols
To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for the synthesis of this compound and a general protocol for its use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This two-step procedure is adapted from a reliable Organic Syntheses protocol.[8]
A. 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine
-
To a solution of diisopropylamine (9.8 mL, 69.7 mmol) in dry tetrahydrofuran (THF, 90 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.7 M in hexanes, 36.0 mL, 61.4 mmol).
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 10 minutes, warm to 0 °C for 10 minutes, and then cool back to -78 °C.
-
In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (5.14 g, 27.9 mmol) in dry THF (130 mL) under a nitrogen atmosphere.
-
Add the solution of 4,4'-dimethyl-2,2'-bipyridine to the cold LDA solution via cannula.
-
Stir the resulting dark red solution at -78 °C for 30 minutes.
-
Add chlorotrimethylsilane (15.0 mL, 118 mmol) to the reaction mixture. The color should change to yellow-orange.
-
Allow the reaction to warm to room temperature and stir for at least 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (200 mL).
-
Extract the product with dichloromethane (3 x 300 mL).
-
Wash the combined organic layers with brine (200 mL) and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the product as a crystalline solid.
B. 4,4'-Bis(chloromethyl)-2,2'-bipyridine
-
In a two-necked flask under a nitrogen atmosphere, combine 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine (5.22 g, 15.9 mmol), hexachloroethane (15.1 g, 63.6 mmol), and cesium fluoride (9.65 g, 63.6 mmol).
-
Add acetonitrile (260 mL) and stir the heterogeneous mixture at 60 °C for approximately 3.5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (300 mL) and water (200 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Wash the combined organic layers with brine (150 mL) and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude product, which can be purified by recrystallization from hot ethanol.
References
A Spectroscopic Vade Mecum: Unraveling the Electronic and Structural Nuances of Mono- and Di-Substituted Bipyridines
Introduction: The Enduring Significance of Bipyridines
2,2'-Bipyridine (bpy) and its derivatives are cornerstones of coordination chemistry, materials science, and photochemistry. Their ability to form stable complexes with a vast array of metal ions has led to their use in applications ranging from catalysis and solar energy conversion to the development of novel therapeutic agents. The electronic and steric properties of bipyridine ligands can be finely tuned through the introduction of substituents onto the pyridyl rings. This guide provides a comprehensive spectroscopic comparison of mono- and di-substituted bipyridines, offering researchers, scientists, and drug development professionals a detailed understanding of how substitution patterns influence their fundamental properties. By understanding these spectroscopic signatures, one can rationally design and synthesize bipyridine-based systems with tailored functionalities.
This in-depth technical guide will navigate the key spectroscopic techniques used to characterize these versatile ligands: UV-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. We will explore the causal relationships between the nature and position of substituents and the resulting spectral changes, supported by experimental data and established theoretical principles.
I. UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides critical insights into the electronic structure of bipyridines by probing the energy required to promote electrons from lower to higher energy molecular orbitals. The primary electronic transitions in bipyridines are π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents.
The Influence of Substituents:
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), and methoxy (-OCH₃) groups increase the electron density of the bipyridine π-system. This raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, a bathochromic (red) shift to longer wavelengths is observed.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) withdraw electron density, stabilizing the π-system and lowering the energy of the lowest unoccupied molecular orbital (LUMO). This increases the HOMO-LUMO gap, resulting in a hypsochromic (blue) shift to shorter wavelengths.[1][2]
-
Positional Effects: The position of the substituent significantly impacts its electronic influence. For instance, substituents at the 4,4'-positions generally exert a stronger electronic effect compared to those at the 5,5'-positions due to more effective conjugation with the pyridine nitrogen atoms.
Mono- vs. Di-substitution:
The introduction of a second substituent can have an additive or, in some cases, a more complex effect on the electronic spectrum. Symmetrically di-substituted bipyridines (e.g., 4,4'-disubstituted) often exhibit more pronounced spectral shifts compared to their mono-substituted counterparts due to the cumulative electronic influence.
Table 1: Comparative UV-Vis Absorption Data for Substituted Bipyridines
| Compound | Substituent(s) | Position(s) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |
| 2,2'-Bipyridine | None | - | 288 | 13,500 | Methanol |
| 4-Methyl-2,2'-bipyridine | -CH₃ | 4 | 289 | 14,000 | Methanol |
| 4,4'-Dimethyl-2,2'-bipyridine | -CH₃ | 4,4' | 290 | 15,000 | Methanol |
| 4-Nitro-2,2'-bipyridine | -NO₂ | 4 | 265 | 18,000 | Methanol |
| 4,4'-Dinitro-2,2'-bipyridine | -NO₂ | 4,4' | 260 | 25,000 | Methanol |
Note: The data presented are representative values and can vary with solvent and experimental conditions.
II. Fluorescence Spectroscopy: Exploring Emissive Properties
Fluorescence spectroscopy provides information about the excited state properties of molecules. While unsubstituted 2,2'-bipyridine exhibits weak fluorescence, the introduction of specific substituents can significantly enhance its emissive properties, making these compounds valuable as fluorescent probes and components in optoelectronic devices.[3][4]
Key Parameters:
-
Emission Wavelength (λem): The wavelength at which the molecule emits light after excitation.
-
Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
-
Stokes Shift: The difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem). A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.
Substituent Effects on Fluorescence:
-
Push-Pull Systems: A common strategy to enhance fluorescence is to create a "push-pull" system by introducing an electron-donating group (the "push") and an electron-withdrawing group (the "pull") on the bipyridine scaffold. This promotes an intramolecular charge transfer (ICT) character in the excited state, often leading to strong fluorescence with a large Stokes shift.[3]
-
Mono- vs. Di-substitution: Di-substitution, particularly in a symmetrical fashion (e.g., 4,4'-di-amino), can lead to higher quantum yields compared to mono-substitution. However, the specific combination and positioning of substituents are crucial. For instance, some di-substituted bipyridines with strongly donating groups have been shown to have lower quantum yields.[5]
Table 2: Comparative Fluorescence Data for Substituted Bipyridines
| Compound | Substituent(s) | Position(s) | λem (nm) | Quantum Yield (ΦF) | Solvent |
| 4-Amino-2,2'-bipyridine | -NH₂ | 4 | 380 | 0.15 | Acetonitrile |
| 4,4'-Diamino-2,2'-bipyridine | -NH₂ | 4,4' | 395 | 0.25 | Acetonitrile |
| 4-Nitro-4'-amino-2,2'-bipyridine | -NO₂, -NH₂ | 4, 4' | 550 | 0.60 | Dichloromethane |
Note: The data presented are representative and highly dependent on the specific molecular structure and solvent environment.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
¹H NMR spectroscopy is an indispensable tool for confirming the structure of substituted bipyridines. The chemical shifts (δ), coupling constants (J), and integration of the proton signals provide a detailed map of the molecule.
Interpreting the Spectra:
-
Chemical Shifts: The chemical shifts of the aromatic protons in bipyridines are influenced by the electronic effects of the substituents.
-
EDGs shield the protons, causing an upfield shift to lower ppm values.
-
EWGs deshield the protons, resulting in a downfield shift to higher ppm values.
-
-
Coupling Constants: The coupling constants between adjacent protons provide information about the connectivity of the molecule.
-
Symmetry: The symmetry of the substitution pattern is readily apparent in the ¹H NMR spectrum. Symmetrically di-substituted bipyridines (e.g., 4,4'- or 5,5'-disubstituted) will show a simpler spectrum with fewer signals compared to their unsymmetrically substituted or mono-substituted counterparts.
Table 3: Representative ¹H NMR Chemical Shifts (ppm) for Substituted Bipyridines in CDCl₃
| Proton | 2,2'-Bipyridine | 4-Methyl-2,2'-bipyridine | 4,4'-Dimethyl-2,2'-bipyridine |
| H3, H3' | 8.35 | 8.20, 8.32 | 8.21 |
| H4, H4' | 7.82 | 7.65 (CH₃ at 4) | 7.66 |
| H5, H5' | 7.30 | 7.15, 7.28 | 7.16 |
| H6, H6' | 8.68 | 8.52, 8.65 | 8.53 |
Note: These are approximate values and can be influenced by solvent and concentration.
IV. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule and to probe its vibrational modes. For substituted bipyridines, the key vibrational modes are the C=C and C=N stretching vibrations of the pyridine rings, as well as the vibrations associated with the substituent groups.
Key Vibrational Bands:
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds in the pyridine rings typically appear in the 1600-1400 cm⁻¹ region.[6] The positions of these bands are sensitive to the electronic effects of the substituents.
-
EDGs tend to shift these bands to lower wavenumbers .
-
EWGs generally cause a shift to higher wavenumbers .
-
-
Substituent Vibrations: The characteristic vibrational frequencies of the substituent groups provide direct evidence for their presence. For example, a cyano (-CN) group will show a strong, sharp absorption around 2230 cm⁻¹, while a nitro (-NO₂) group will exhibit strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.
Mono- vs. Di-substitution:
The IR spectra of di-substituted bipyridines will show the characteristic bands of the substituents, and the intensity of these bands will generally be greater than in the corresponding mono-substituted derivatives. The symmetry of di-substituted compounds can also influence the number and activity of certain vibrational modes.
Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Bipyridines
| Functional Group/Vibration | Unsubstituted Bipyridine | Mono-substituted | Di-substituted |
| Pyridine Ring (C=C, C=N) | 1580, 1560, 1460, 1420 | Shifts based on substituent | Shifts based on substituents |
| C-H (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| -CH₃ (stretch) | - | ~2960, 2870 | ~2960, 2870 |
| -CN (stretch) | - | ~2230 | ~2230 |
| -NO₂ (stretch) | - | ~1530, 1350 | ~1530, 1350 |
Experimental Protocols
UV-Visible Spectroscopy
-
Sample Preparation: Accurately weigh a small amount of the bipyridine compound and dissolve it in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent used for sample preparation. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the bipyridine compound (typically ~10⁻⁶ M) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrument Setup: Set the excitation wavelength, which is often the λmax determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to record the fluorescence spectrum.
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same experimental conditions.
-
Measure the UV-Vis absorption spectra of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bipyridine sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Add a small amount of an internal standard such as tetramethylsilane (TMS) if not already present in the solvent.
-
Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time, number of scans) and acquire the Free Induction Decay (FID).
-
Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections.
-
Spectral Analysis: Calibrate the spectrum using the internal standard (TMS at 0 ppm). Integrate the signals to determine the relative number of protons. Measure the chemical shifts and coupling constants.
FTIR Spectroscopy
-
KBr Pellet Method (for solids):
-
Grind a small amount (1-2 mg) of the bipyridine sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer and record the IR spectrum.
-
-
Attenuated Total Reflectance (ATR) Method (for solids and liquids):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact for solid samples.
-
Record the IR spectrum.
-
Conclusion
The spectroscopic techniques discussed in this guide provide a powerful and complementary toolkit for the characterization of mono- and di-substituted bipyridines. UV-Vis and fluorescence spectroscopy offer a window into the electronic properties and excited-state behavior, which are critical for applications in photochemistry and materials science. NMR and IR spectroscopy, on the other hand, provide detailed structural information, confirming the identity and purity of the synthesized compounds.
A thorough understanding of how substituents influence the spectroscopic signatures of bipyridines is paramount for the rational design of new ligands with tailored properties. By leveraging the principles and experimental approaches outlined in this guide, researchers can accelerate the development of innovative bipyridine-based systems for a wide range of scientific and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etd.aau.edu.et [etd.aau.edu.et]
- 5. ctech.repligen.com [ctech.repligen.com]
- 6. researchgate.net [researchgate.net]
The Bifunctional Advantage: A Comparative Guide to 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in Catalysis
In the landscape of transition metal catalysis, the 2,2'-bipyridyl scaffold is a cornerstone for ligand design, offering a stable chelating framework that can be readily modified to fine-tune catalytic activity. Among the vast array of substituted bipyridines, 4,4'-Bis(chloromethyl)-2,2'-bipyridyl emerges as a ligand with a distinct bifunctional character. The chloromethyl groups at the 4,4'-positions not only influence the electronic properties of the metal center but also provide reactive sites for immobilization or initiation of polymerization, setting it apart from more conventional bipyridyl ligands.
This guide provides an in-depth comparison of the performance of this compound with other commonly employed bipyridine ligands in various catalytic applications. We will delve into its well-documented role in Atom Transfer Radical Polymerization (ATRP) and explore its potential in other significant transformations, supported by available experimental data and detailed protocols.
The Impact of Substitution on Catalytic Performance
The introduction of substituents onto the 2,2'-bipyridine framework profoundly influences the electronic and steric environment of the resulting metal complex.[1] Electron-donating groups, such as methyl (-CH₃) or methoxy (-OCH₃), increase the electron density on the metal center, which can enhance its reactivity in certain catalytic steps. Conversely, electron-withdrawing groups, like trifluoromethyl (-CF₃) or chloro (-Cl), render the metal center more electrophilic.[1][2]
The chloromethyl (-CH₂Cl) group in this compound is considered to be weakly electron-withdrawing. This electronic influence, combined with the potential for the chloromethyl groups to engage in further reactions, defines the unique catalytic profile of this ligand.
Performance in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[3][4] The catalyst, typically a copper or ruthenium complex with a nitrogen-based ligand, plays a crucial role in controlling the polymerization.
This compound has proven to be an exceptional ligand in this context, acting as a precursor to a bifunctional initiator-catalyst system. The bipyridyl core complexes with the transition metal to form the active catalyst, while the two chloromethyl groups serve as initiation sites for the growth of polymer chains. This dual functionality allows for the synthesis of well-defined star polymers or polymers that can be grafted onto surfaces.
Table 1: Comparison of Ligand Effects on ATRP of Methyl Acrylate (MA) and Methyl Methacrylate (MMA)
| Ligand (4,4'-substituent) | Hammett Parameter (σp) | Polymerization Rate | Polydispersity (Mw/Mn) | Reference |
| (Me)₂N-bpy | -0.83 | Very Fast | < 1.3 | [2] |
| MeO-bpy | -0.27 | Fast | < 1.3 | [2] |
| Me-bpy | -0.17 | Moderate | - | [2] |
| H-bpy | 0.00 | Slow | - | [2] |
| Cl-bpy | 0.23 | Very Slow | - | [2] |
| (ClCH₂)-bpy (estimated) | ~0.18 | Moderate | - |
Note: Data for (ClCH₂)-bpy is an estimation based on its Hammett parameter and general trends.
Experimental Protocol: Synthesis of a Ruthenium-based Metalloinitiator for ATRP
This protocol describes the synthesis of a ruthenium complex of this compound, which can act as a metalloinitiator for ATRP.
Materials:
-
RuCl₂ (PPh₃)₃
-
This compound
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
In a nitrogen-filled glovebox, add RuCl₂(PPh₃)₃ (1 equivalent) and this compound (1.1 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask via cannula.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. The color of the solution will typically change, indicating complex formation.
-
After cooling to room temperature, reduce the volume of the solvent under vacuum.
-
Add anhydrous hexane to precipitate the product.
-
Isolate the solid product by filtration under nitrogen, wash with hexane, and dry under vacuum.
-
Characterize the resulting ruthenium complex by ¹H NMR, ¹³C NMR, and elemental analysis.
References
A Comparative Guide to the Quantum Yield of Functionalized Bipyridine Fluorophores for Advanced Applications
Abstract: The 2,2'-bipyridine (bpy) scaffold is a cornerstone in the design of fluorescent probes and functional materials, prized for its robust coordination chemistry and versatile photophysical properties. The fluorescence quantum yield (Φf), a measure of a fluorophore's efficiency in converting absorbed light into emitted light, is a critical parameter that dictates its suitability for demanding applications such as bioimaging, chemical sensing, and optoelectronics. This guide provides an in-depth comparison of the quantum yields of various bipyridine derivatives, exploring how strategic functionalization with different chemical moieties can enhance or diminish fluorescence. We will delve into the electronic and steric effects of substituents, present a standardized protocol for quantum yield determination, and offer a predictive framework for designing novel bipyridine fluorophores with tailored photophysical characteristics.
The Principle of Quantum Yield in Bipyridine Systems
The fluorescence quantum yield (Φf) is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often a primary objective in fluorophore design, as it translates to brighter signals and greater sensitivity in practical applications. The value of Φf is intrinsically governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways.
Upon absorption of a photon, a bipyridine molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this excited state, it can return to the ground state via two primary routes:
-
Radiative Decay (kᵣ): The molecule emits a photon and returns to the ground state. This process is fluorescence.
-
Non-radiative Decay (kₙᵣ): The molecule loses energy as heat through processes like internal conversion (vibrational relaxation) or intersystem crossing to a triplet state.
The quantum yield is mathematically expressed as:
Φf = kᵣ / (kᵣ + kₙᵣ)
Where kᵣ is the rate constant for radiative decay and kₙᵣ is the sum of the rate constants for all non-radiative decay processes. Therefore, to maximize Φf, molecular design strategies must aim to increase the rate of radiative decay while simultaneously minimizing the rates of non-radiative pathways. Functionalization of the bipyridine core is the primary tool to achieve this modulation.
Comparative Analysis: The Influence of Functional Groups on Quantum Yield
The electronic nature, size, and position of substituents on the bipyridine rings profoundly impact the molecule's photophysical properties.[1][2] Strategic placement of functional groups can alter the energy levels of the excited states, influence the molecule's geometry, and thereby tune the quantum yield.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as amino (-NH₂), alkoxy (-OR), and alkyl (-R) groups, generally increase the electron density of the π-conjugated system. This often leads to an increase in the fluorescence quantum yield.
-
Mechanism: EDGs can raise the energy of non-bonding orbitals (n-orbitals), which can decrease the efficiency of intersystem crossing, a major non-radiative decay pathway. By destabilizing the n-π* excited state relative to the fluorescent π-π* state, EDGs favor radiative decay.
-
Example: Amino-substituted 2,2'-bipyridines have been investigated as fluorescent indicators. While strongly donating amino groups can sometimes lead to low quantum yields due to charge transfer states, weaker donating benzimidazole substituents have been shown to result in high quantum yields.[3] Carbazole and fluorene, acting as strong electron-donating moieties, have been used to create D–π–A push-pull bipyridine fluorophores with exceptionally high quantum yields, reaching up to 0.99.[4]
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) typically decrease the fluorescence quantum yield.
-
Mechanism: EWGs lower the energy of the π* orbitals. This can enhance intersystem crossing to the triplet state or promote internal conversion, both of which are non-radiative processes that quench fluorescence.[1] In some specific molecular designs, however, EWGs have been shown to inhibit twisted intramolecular charge transfer (TICT), a process that quenches fluorescence, thereby paradoxically improving quantum yields in certain fluorophore families.[5]
-
Example: In studies on tris(2,2'-bipyridyl)ruthenium(II) complexes, the introduction of 4,4'-dicarboxy-2,2'-bipyridine (an EWG) resulted in a lower electrochemiluminescence efficiency compared to the unsubstituted parent complex and a derivative with electron-donating methyl groups.[6]
Steric and Conformational Effects
The planarity of the bipyridine system is crucial for effective π-conjugation. Bulky substituents, particularly at the 6,6'-positions, can force the pyridine rings to twist relative to each other. This de-planarization disrupts conjugation, often leading to a decrease in quantum yield. Conversely, functionalization at the 5,5'-positions with groups that promote planarity can enhance fluorescence.[7]
For instance, introducing bulky o,o-dimethyl groups on aryl substituents at the 5,5'-positions of a bipyridine ligand can cause a near 90° twist between the aryl and bipyridyl moieties.[8] This electronic decoupling makes the luminescent properties largely independent of the functionalization on the aryl rings.[7][8]
Comparative Data Summary
The following table summarizes the photophysical properties of select functionalized bipyridine derivatives, illustrating the impact of different substituents.
| Compound/Ligand Class | Functional Group(s) | Position(s) | Solvent | Φf (Quantum Yield) | Key Observation | Reference(s) |
| α-biphenylamino-bipyridines | Biphenylamino (EDG) | α-position | THF | Up to 0.491 | Strong electron-donating character leads to high quantum yields. | [9][10] |
| Carbazole-substituted bipyridine | Carbazole (EDG) | 5-position | Toluene | 0.99 | Strong D-π-A character results in exceptionally high fluorescence efficiency. | [4] |
| Fluorene-substituted bipyridine | Fluorene (EDG) | 5-position | Toluene | 0.82 | Another example of a highly efficient D-π-A system. | [4] |
| (bpy)₂Ru(DM-bpy)²⁺ | Dimethyl (EDG) | 4,4'- | Aqueous | 0.84 (relative) | EDGs lead to higher ECL efficiency compared to EWGs. | [1][6] |
| (bpy)₂Ru(DC-bpy)²⁺ | Dicarboxy (EWG) | 4,4'- | Aqueous | 0.73 (relative) | EWGs decrease the ECL efficiency relative to the standard. | [1][6] |
Note: Quantum yields are highly solvent-dependent. The values presented are for the specified solvents and should be compared with this context in mind.
Experimental Workflow: Relative Quantum Yield Determination
The comparative method is a widely adopted, robust technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to a well-characterized standard with a known quantum yield (Φf,std).[11][12][13]
Principle of the Method
The quantum yield of an unknown sample (Φf,unk) is calculated using the following equation:
Φf,unk = Φf,std * (I_unk / I_std) * (A_std / A_unk) * (n_unk² / n_std²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts unk and std refer to the unknown sample and the standard, respectively.
Causality Behind Experimental Choices:
-
Use of a Standard: This method cancels out instrument-specific parameters (like excitation light intensity and detector efficiency), making the measurement more reliable and reproducible across different spectrometers.
-
Dilute Solutions (Absorbance < 0.1): It is critical to work with optically dilute solutions to prevent inner-filter effects, where emitted light is reabsorbed by other fluorophore molecules. This is a primary source of error in fluorescence measurements.[12]
-
Matching Excitation Wavelength: Both the standard and the unknown sample are excited at the same wavelength to ensure the incident photon flux is identical for both measurements.
Step-by-Step Protocol
-
Select an Appropriate Standard: Choose a standard that absorbs and emits in a similar spectral region to the unknown sample. For bipyridine derivatives often emitting in the blue-green region, Quinine Sulfate in 0.5 M H₂SO₄ (Φf = 0.54) is a common choice.
-
Prepare Stock Solutions: Accurately prepare stock solutions of the standard and the unknown bipyridine compound in the same spectroscopic-grade solvent.
-
Prepare a Dilution Series: Prepare a series of at least four dilutions for both the standard and the unknown, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Using a fluorescence spectrometer, record the emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant. Integrate the area under the emission curve for each measurement.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The plots should be linear.
-
Calculate Slopes: Determine the slope (Gradient, m) of the best-fit line for both the standard (m_std) and the unknown (m_unk).
-
Calculate Quantum Yield: Calculate the quantum yield of the unknown sample using the modified equation incorporating the slopes:
Φf,unk = Φf,std * (m_unk / m_std) * (n_unk² / n_std²)
Experimental Workflow Diagram
References
- 1. Effects of electron withdrawing and donating groups on the efficiency of tris(2,2'-bipyridyl)ruthenium(II)/tri-n-propylamine electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Effects of electron withdrawing and donating groups on the efficiency of tris(2,2′-bipyridyl)ruthenium(ii)/tri-n-propylamine electrochemiluminescence - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. mdpi.com [mdpi.com]
- 11. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Making sure you're not a bot! [opus4.kobv.de]
A Comparative Guide to the Stability of Metal Complexes with Bipyridine Derivatives
Introduction
In the vast landscape of coordination chemistry, metal complexes incorporating 2,2'-bipyridine (bpy) and its derivatives stand out for their remarkable versatility and diverse applications, ranging from catalysis and solar energy conversion to the development of novel therapeutic agents.[1][2] The thermodynamic stability of these complexes is a critical parameter that dictates their utility and performance in any given application.[3] A thorough understanding of the factors governing their stability is paramount for the rational design of new metal-based systems with tailored properties.
This guide provides a comprehensive comparison of the stability of metal complexes formed with various bipyridine derivatives. We will delve into the fundamental principles that influence complex stability, present comparative experimental data, and provide detailed protocols for the accurate determination of stability constants.
Pillars of Stability in Bipyridine Metal Complexes
The stability of a metal complex is a measure of the strength of the metal-ligand bond. Several key factors contribute to the overall stability of bipyridine-based metal complexes:
-
The Chelate Effect: 2,2'-Bipyridine is a bidentate chelating ligand, meaning it binds to a central metal ion through two donor nitrogen atoms, forming a stable five-membered ring.[4] This chelation results in a significant increase in thermodynamic stability compared to complexes formed with analogous monodentate ligands, a phenomenon known as the chelate effect.[5] This effect is primarily entropic in origin; the coordination of one bidentate ligand releases two or more solvent molecules, leading to an increase in the overall entropy of the system.
-
Nature of the Metal Ion: The stability of bipyridine complexes is also influenced by the properties of the central metal ion. Generally, for a given ligand, the stability of the complex increases with:
-
Increasing charge of the metal ion.
-
Decreasing ionic radius of the metal ion.
-
Increasing electronegativity of the metal ion. This trend is exemplified by the Irving-Williams series for divalent first-row transition metal ions, which predicts the stability order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6]
-
-
Electronic and Steric Effects of Substituents: The true versatility of bipyridine ligands lies in the ability to modify their properties by introducing substituents on the pyridine rings. These substituents can exert both electronic and steric effects, significantly impacting the stability of the resulting metal complexes.[7]
-
Electronic Effects: Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (-OCH₃) groups, increase the electron density on the nitrogen donor atoms, enhancing the ligand's basicity and its ability to donate electron density to the metal center.[8][9] This generally leads to the formation of more stable complexes. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the nitrogen atoms, weakening the metal-ligand bond and reducing complex stability.[10]
-
Steric Effects: The size and position of substituents can introduce steric hindrance, which can either stabilize or destabilize a complex. Bulky substituents near the coordination site (e.g., at the 6,6'-positions) can sterically clash, weakening the metal-ligand bond.[11] However, in some cases, steric bulk can also protect the metal center from interactions with the solvent or other species, thereby increasing the kinetic stability of the complex.[9]
-
Visualizing the Chelate Effect
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 10. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Metal Complexes with 4,4'- vs. 6,6'-Substituted Bipyridines: A Guide for Researchers
<
Introduction
In the realm of coordination chemistry, the design and synthesis of metal complexes with tailored properties is a cornerstone of innovation, impacting fields from catalysis to materials science and drug development. The 2,2'-bipyridine (bpy) ligand has long been a workhorse in this endeavor, prized for its robust chelating ability and tunable electronic properties.[1] The strategic placement of substituents on the bipyridine framework offers a powerful tool to modulate the steric and electronic environment of the metal center, thereby influencing the geometry, stability, and reactivity of the resulting complex. This guide provides an in-depth comparison of the structural consequences of substitution at the 4,4'- versus the 6,6'-positions of the bipyridine ligand, offering insights for researchers, scientists, and drug development professionals.
The Significance of Substituent Placement
The location of substituents on the bipyridine ring system dictates their primary mode of influence on the metal complex. Substituents at the 4,4'-positions are electronically active, directly impacting the π-system of the ligand and, consequently, the metal-to-ligand charge transfer (MLCT) properties.[2][3] In contrast, substituents at the 6,6'-positions exert a profound steric influence due to their proximity to the metal coordination sphere, directly affecting the geometry and accessibility of the metal center.[4][5][6]
4,4'-Substituted Bipyridine Complexes: An Electronic Tuning Knob
The introduction of electron-donating or electron-withdrawing groups at the 4,4'-positions of the bipyridine ligand provides a reliable method for fine-tuning the electronic properties of the metal complex.
Electronic Effects:
-
Electron-Donating Groups (e.g., -NH2, -CH3): These groups increase the electron density on the bipyridine ligand, making it a stronger σ-donor and a weaker π-acceptor. This generally leads to a destabilization of the metal d-orbitals and a stabilization of the ligand's π* orbitals. Consequently, the energy of the MLCT bands in the electronic absorption spectrum experiences a hypsochromic (blue) shift.[3]
-
Electron-Withdrawing Groups (e.g., -CN, -CO2Et): Conversely, these groups decrease the electron density on the ligand, making it a weaker σ-donor and a stronger π-acceptor. This results in a stabilization of the metal d-orbitals and a destabilization of the ligand's π* orbitals, leading to a bathochromic (red) shift of the MLCT bands.[2][3] Electrochemical measurements show that ligands with electron-withdrawing groups are easier to reduce.[2]
Structural Implications:
The electronic perturbations induced by 4,4'-substituents typically have a minimal direct impact on the primary coordination geometry (e.g., bond lengths and angles) around the metal center. However, the nature of these substituents can influence the formation of extended structures, such as metal-organic frameworks (MOFs), by altering intermolecular interactions.[7][8] For instance, a systematic study on group 13 metal halide complexes with 4,4'-bipyridine revealed that the resulting structures can range from 1D coordination polymers to 2D and 3D networks depending on the metal and halide.[7][8]
6,6'-Substituted Bipyridine Complexes: A Steric Gatekeeper
Substitution at the 6,6'-positions introduces steric bulk directly adjacent to the metal ion, leading to significant and often predictable changes in the coordination environment.
Steric Effects:
-
Distortion of Coordination Geometry: The presence of bulky groups at the 6,6'-positions forces a deviation from ideal octahedral or square planar geometries. In octahedral complexes, this can lead to an elongation of the metal-ligand bonds and a distortion of the ligand bite angle. For square planar complexes, the steric clash between substituents on different bipyridine ligands can cause a significant bowing of the pyridyl rings out of the coordination plane.[9]
-
Influence on Spin State and Stability: The steric hindrance can influence the spin state of the metal ion. For example, in Ni(II) complexes, bulky 6,6'-substituents can favor a high-spin, tetrahedral geometry over a low-spin, square planar geometry.[4] Furthermore, this steric protection can enhance the thermal stability of certain complexes and influence the kinetics of ligand substitution reactions.[4][10]
-
Control of Reactivity: The steric bulk around the metal center can control the access of substrates, thereby influencing the catalytic activity and selectivity of the complex. While moderate steric hindrance can be beneficial, excessive bulk can hinder or even prevent the coordination of substrates.[4][5]
Structural Implications:
X-ray crystallography is a powerful tool for directly observing the structural consequences of 6,6'-substitution. Studies on Ni(II) complexes with various 6,6'-disubstituted bipyridines have shown a clear correlation between the size of the substituent and the degree of distortion from a tetrahedral geometry.[4] For instance, complexes with larger substituents like mesityl or sec-butyl groups exhibit more pronounced tetrahedral character.[4]
Comparative Summary
| Feature | 4,4'-Substituted Bipyridines | 6,6'-Substituted Bipyridines |
| Primary Influence | Electronic | Steric |
| Effect on MLCT | Tunable (red or blue shift) | Indirect, through geometric distortion |
| Coordination Geometry | Generally unperturbed | Often significantly distorted |
| Spin State | Less direct influence | Can dictate spin state (e.g., high vs. low spin) |
| Reactivity | Modulated through electronic effects | Controlled by steric accessibility |
| Structural Diversity | Can promote formation of MOFs | Primarily influences local coordination sphere |
Experimental Protocols
General Synthesis of Substituted Bipyridine Ligands
The synthesis of substituted bipyridines often involves cross-coupling reactions.
Suzuki Coupling for 4,4'-Disubstituted Bipyridines:
-
To a degassed solution of 4,4'-dibromo-2,2'-bipyridine and the desired boronic acid (2.2 equivalents) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of Na2CO3 (4 equivalents).
-
Add Pd(PPh3)4 (5 mol%) as the catalyst.
-
Heat the reaction mixture to reflux under an inert atmosphere for 24 hours.
-
After cooling, extract the product with an organic solvent, dry over anhydrous MgSO4, and purify by column chromatography.
Suzuki-Miyaura Reaction for 6,6'-Disubstituted Bipyridines:
-
Synthesize 6,6'-dichloro-4,4'-di-tert-butyl-2,2'-bipyridine by first oxidizing 4,4'-di-tert-butyl-2,2'-bipyridine with H2O2, followed by chlorination with POCl3.[4]
-
In a glovebox, combine the chlorinated bipyridine, the desired boronic acid (2.5 equivalents), Pd(dppf)Cl2 (10 mol%), and K3PO4 (3 equivalents) in a flask.
-
Add a degassed 4:1 mixture of dioxane and water.
-
Heat the reaction at 100°C for 16 hours.
-
After workup, purify the product by column chromatography.[4]
Synthesis of Metal Complexes
General Procedure for Ruthenium(II) Complexes:
-
Dissolve RuCl3·3H2O in ethanol and heat to reflux.
-
Add the desired substituted bipyridine ligand (1 equivalent) and continue refluxing for 4 hours.
-
Cool the reaction mixture and add an excess of a secondary ligand (e.g., another bipyridine or terpyridine).
-
Reflux for an additional 4 hours.
-
Purify the resulting complex by column chromatography on alumina.
General Procedure for Nickel(II) Complexes:
-
In a glovebox, dissolve NiCl2(DME) (1 equivalent) in THF.
-
Add a solution of the desired substituted bipyridine ligand (1 equivalent) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting precipitate, wash with THF, and dry under vacuum.[4]
Visualization of Structural Effects
The following diagrams illustrate the key structural differences between metal complexes with 4,4'- and 6,6'-substituted bipyridines.
Caption: Electronic effects of 4,4'-substituents on the metal complex.
Caption: Steric hindrance from 6,6'-substituents distorting the coordination sphere.
Conclusion
The choice between 4,4'- and 6,6'-substituted bipyridines offers a powerful design element in the synthesis of metal complexes. 4,4'-substituents provide a means to systematically tune the electronic properties of the complex, which is critical for applications in photochemistry and electrochemistry. In contrast, 6,6'-substituents act as steric modulators, enabling control over the coordination geometry, spin state, and catalytic activity of the metal center. A thorough understanding of these distinct effects is crucial for the rational design of novel metal complexes with desired functions for a wide range of scientific and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [soar.wichita.edu]
- 4. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Versatile structures of group 13 metal halide complexes with 4,4'-bipy: from 1D coordination polymers to 2D and 3D metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 10. pure.psu.edu [pure.psu.edu]
"comparative study of the photophysical properties of substituted bipyridyl complexes"
An In-Depth Guide to the Photophysical Properties of Substituted Bipyridyl Complexes
Introduction: The Bipyridyl Ligand as a Tunable Chromophore
Transition metal complexes featuring 2,2'-bipyridine (bpy) and its derivatives are cornerstones of modern photophysics and photochemistry. Their unique combination of a robust metal-ligand framework and tunable electronic properties has established their utility in diverse fields, from organic light-emitting diodes (OLEDs) and solar energy conversion to photocatalysis and advanced bioimaging.[1][2][3] The photophysical behavior of these complexes is predominantly governed by charge-transfer transitions, where the absorption of light promotes an electron from a metal-centered d-orbital to a ligand-centered π* orbital—a process known as metal-to-ligand charge transfer (MLCT).[1][4]
The true power of this class of compounds lies in their modularity. By strategically placing functional groups—substituents—onto the bipyridyl scaffold, researchers can precisely manipulate the energies of the ligand's frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO). This fine-tuning directly impacts the complex's absorption and emission characteristics, excited-state lifetimes, and quantum yields, allowing for the rational design of molecules with bespoke photophysical properties.[5][6]
This guide provides a comparative study of how different substituents modulate the photophysical properties of bipyridyl complexes. We will explore the underlying electronic principles, present comparative experimental data, and detail the methodologies required for their characterization, offering researchers and drug development professionals a comprehensive resource for understanding and harnessing these versatile molecules.
The Unsubstituted Benchmark: [Ru(bpy)₃]²⁺
To understand the effect of substituents, we must first establish a baseline. The archetypal tris(bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, serves as the ideal reference point.[1] Its photophysical properties are among the most extensively studied in all of coordination chemistry.
Upon excitation with visible light, [Ru(bpy)₃]²⁺ exhibits a strong absorption band centered around 452 nm in acetonitrile.[1] This absorption corresponds to an MLCT transition, effectively moving an electron from a ruthenium d-orbital to a π* orbital of one of the bipyridine ligands.[1][7] Following this excitation, the complex rapidly undergoes intersystem crossing (ISC) with near-unit quantum efficiency to a long-lived triplet MLCT (³MLCT) excited state.[1][8] It is from this emissive ³MLCT state that the complex exhibits its characteristic orange-red phosphorescence, with an emission maximum around 620 nm.[1] The significant separation between the absorption and emission maxima, known as the Stokes shift, is a hallmark of such charge-transfer complexes.
Comparative Analysis: The Impact of Substituent Electronics
The electronic nature of a substituent—whether it donates or withdraws electron density—is the primary determinant of its effect on the photophysical properties of the bipyridyl complex.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as alkyls (-CH₃, -tBu) or alkoxy groups (-OCH₃), increase the electron density on the bipyridyl ligand.[6][9] This destabilizes (raises the energy of) the π orbitals of the ligand without significantly affecting the π* orbitals. While this can subtly influence the ligand-centered (LC) transitions, the dominant effect on MLCT transitions is often observed through inductive effects that can impact the metal center's redox potential.
A classic example is the comparison between [Ru(bpy)₃]²⁺ and [Ru(dmbpy)₃]²⁺, where dmbpy is 4,4′-dimethyl-2,2′-bipyridine. The addition of the methyl groups, which are weak electron donors, results in a modest blue shift in the absorption spectrum.[9] The emission spectrum, however, can experience shifts that are highly dependent on the specific complex and solvent environment. For instance, in one study, the dmbpy complex exhibited a blue shift in its emission spectrum compared to the bpy analogue.[9] The primary causality is the alteration of the HOMO-LUMO energy gap; EDGs can raise the energy of the metal-based HOMO, leading to a smaller energy gap and a red shift, or they can have a more complex influence on the excited state geometry and solvation, leading to varied outcomes.[6]
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as cyano (-CN), trifluoromethyl (-CF₃), or ester groups, have a more pronounced and predictable effect.[10][11] These groups lower the energy of the bipyridyl ligand's π* orbitals. Since the LUMO in these complexes is the ligand's π* orbital, introducing an EWG directly lowers the LUMO energy.
This has several key consequences:
-
Red-Shifted Absorption and Emission: Lowering the LUMO energy decreases the overall MLCT energy gap (dπ → π*). This results in a bathochromic (red) shift in both the absorption and emission spectra, as less energy is required for the electronic transition.[6]
-
Increased Lifetimes and Quantum Yields: A series of ruthenium complexes with 4,4′-dicyano-5,5′-dimethyl-2,2′-bipyridine (CN-Me-bpy) ligands demonstrated significantly higher radiative quantum yields (up to 40%) and longer ³MLCT lifetimes (up to 3.5 µs) compared to the unsubstituted [Ru(bpy)₃]²⁺ (which has a quantum yield of ~9% and a lifetime of ~1.1 µs in degassed acetonitrile).[10] This enhancement is attributed to the energy gap law; the lower energy of the ³MLCT state increases the energy difference to the non-radiative metal-centered (³MC) states that typically quench luminescence. This larger gap reduces the rate of non-radiative decay, allowing the radiative (emissive) pathway to compete more effectively.[10]
Quantitative Data Summary
The following table summarizes the comparative photophysical properties of selected ruthenium(II) bipyridyl complexes, illustrating the effects of electron-donating and electron-withdrawing substituents.
| Complex | Substituent Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [Ru(bpy)₃]²⁺ | None (Reference) | ~452 | ~620 | ~0.09 | ~1.1 | [1] |
| [Ru(dmbpy)₃]²⁺ | Donating (-CH₃) | ~450 | Varies | Varies | Varies | [9] |
| [Ru(bpy)₂(CN-Me-bpy)]²⁺ | Withdrawing (-CN) | Not specified | Not specified | 0.13 | 1.6 | [10] |
| [Ru(bpy)(CN-Me-bpy)₂]²⁺ | Withdrawing (-CN) | Not specified | Not specified | 0.27 | 2.6 | [10] |
| [Ru(CN-Me-bpy)₃]²⁺ | Withdrawing (-CN) | Not specified | Not specified | 0.40 | 3.5 | [10] |
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization is paramount. The following are step-by-step methodologies for key photophysical measurements.
Protocol 1: Steady-State Absorption and Emission Spectroscopy
Objective: To determine the absorption maximum (λₘₐₓ), molar extinction coefficient (ε), and emission maximum (λₑₘ).
Methodology:
-
Sample Preparation: Prepare a stock solution of the complex in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) of known concentration (~1 mM). From this, prepare a dilute solution (~10-20 µM) in a 1 cm path length quartz cuvette.
-
Absorption Measurement:
-
Record a baseline spectrum of the pure solvent in the spectrophotometer.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-800 nm).
-
Determine λₘₐₓ from the peak of the lowest energy MLCT band.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λₘₐₓ, c is the molar concentration, and l is the path length (1 cm).
-
-
Emission Measurement:
-
Using a spectrofluorometer, set the excitation wavelength to the λₘₐₓ of the MLCT band.
-
Scan the emission monochromator over a range red-shifted from the excitation wavelength (e.g., 500-900 nm for a typical Ru(II) complex).
-
The peak of the resulting spectrum is the emission maximum, λₑₘ. The difference in energy between λₘₐₓ and λₑₘ is the Stokes shift.
-
Causality and Validation: Using spectroscopic grade solvents is critical to avoid interfering absorption or emission from impurities. Keeping the absorbance of the sample low (ideally < 0.1) for emission measurements is a self-validating step to prevent inner-filter effects, where the sample reabsorbs its own emitted light, distorting the spectrum.
Protocol 2: Luminescence Quantum Yield (Φ) Determination
Objective: To measure the efficiency of the emission process. The comparative method, using a well-characterized standard, is most common.
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. [Ru(bpy)₃]²⁺ itself is often used (Φ = 0.095 in degassed MeCN).
-
Absorbance Matching: Prepare a series of four to five dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Emission Spectra Acquisition: Record the emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for the sample and standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated emission intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φₛ) using the following equation: Φₛ = Φₛₜ * (Gradₛ / Gradₛₜ) * (ηₛ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, Grad is the gradient of the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent used for the sample (s) and standard (st). If the same solvent is used, the refractive index term cancels out.
-
Trustworthiness: The linearity of the intensity vs. absorbance plot validates that the measurements were performed in a concentration regime where Beer's law is obeyed and quenching effects are negligible.
Protocol 3: Excited-State Lifetime (τ) Measurement
Objective: To determine the average time the complex remains in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Sample Preparation: Prepare a dilute solution of the complex with an absorbance of ~0.1 at the excitation wavelength. The solution must be rigorously degassed (e.g., via several freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) to remove dissolved oxygen, a highly efficient quencher of triplet excited states.
-
Instrumentation: Use a TCSPC instrument equipped with a pulsed light source (e.g., a laser diode or LED) with a wavelength suitable for exciting the sample.
-
Data Acquisition:
-
Excite the sample with the pulsed source and measure the arrival time of the first emitted photon relative to the excitation pulse.
-
Repeat this process thousands or millions of times to build a histogram of photon arrival times. This histogram represents the decay of the luminescence intensity over time.
-
-
Data Fitting: Fit the resulting decay curve to an exponential function (or a sum of exponentials if the decay is complex). For a single emissive state, the decay is described by: I(t) = I₀ * exp(-t/τ), where τ is the excited-state lifetime.
Expertise & Causality: Degassing the sample is a critical step born from experience; triplet states, common in these complexes, have long enough lifetimes (ns to µs) to be readily quenched by diffusion-controlled collision with molecular oxygen. Observing a significantly longer lifetime in a degassed solution compared to an aerated one is a classic validation that the measured emission originates from a triplet state.
Visualizing the Process and Principles
Diagrams are essential for conceptualizing the workflows and underlying physics.
Caption: Experimental workflow for characterizing a new bipyridyl complex.
Caption: Simplified Jablonski diagram for a bipyridyl metal complex.
Caption: Logic diagram of substituent effects on MLCT properties.
Conclusion and Future Outlook
The systematic functionalization of bipyridyl ligands is a powerful and proven strategy for tuning the photophysical properties of transition metal complexes. Electron-withdrawing substituents, in particular, offer a reliable method for red-shifting absorption and emission while simultaneously enhancing luminescence efficiency and excited-state lifetimes by modulating the energies of the frontier molecular orbitals.[10][11] This comparative understanding, grounded in robust experimental characterization and supported by theoretical calculations, is crucial for the continued development of novel materials for advanced applications.[12][13] As researchers push the boundaries of photocatalysis, sensing, and therapeutics, the rational design of substituted bipyridyl complexes will undoubtedly remain a central and enabling theme.[14][15][16]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Capturing photochemical and photophysical transformations in iron complexes with ultrafast X-ray spectroscopy and scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigation of photophysical properties and potential biological applications of substituted tris(polypyridyl)ruthenium(II) complexes [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 15. researchgate.net [researchgate.net]
- 16. Rich or poor: the impact of electron donation and withdrawal on the photophysical and photocatalytic properties of copper(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Mastering Coordination Chemistry: A Comparative Guide to the Chloromethyl Group's Influence on Ligand Properties
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and drug design, the functionalization of ligands offers a powerful tool to modulate the properties of metal complexes. Among the vast array of substituents, the chloromethyl group (-CH₂Cl) presents a unique combination of electronic and steric characteristics that can be strategically harnessed to fine-tune ligand coordination behavior. This guide provides an in-depth, comparative analysis of the impact of chloromethyl substitution on ligand properties, supported by experimental insights and methodologies, to empower researchers in the rational design of novel metal-based therapeutics and catalysts.
The Dual Nature of the Chloromethyl Substituent: Electronic and Steric Effects
The introduction of a chloromethyl group onto a ligand framework imparts a nuanced blend of electronic and steric effects that fundamentally alter its coordination properties. Understanding this duality is paramount for predicting and controlling the behavior of the resulting metal complexes.
Electronic Profile: The chloromethyl group is primarily considered an electron-withdrawing group due to the high electronegativity of the chlorine atom. This inductive effect (-I) reduces the electron density on the ligand's coordinating atoms.[1][2][3] This modulation of the ligand's electronic character has profound implications for the stability and reactivity of the metal complex. In contrast to a simple methyl group, which is weakly electron-donating, the chloromethyl group can significantly influence the metal-ligand bond strength.[4]
Steric Profile: While electronically distinct, the chloromethyl group introduces a moderate steric footprint. Its spatial requirement is greater than a hydrogen atom but comparable to, or slightly larger than, a methyl group. This steric hindrance can influence the geometry of the resulting metal complex and may play a role in dictating the accessibility of the metal center to other molecules, a critical factor in catalysis and drug-receptor interactions.[5][6]
Comparative Analysis: Chloromethyl vs. Unsubstituted and Methyl-Substituted Ligands
To fully appreciate the impact of the chloromethyl group, a direct comparison with its unsubstituted and methyl-substituted analogues is essential. The following sections dissect the key differences in their coordination properties, supported by experimental observations.
Impact on Metal-Ligand Bond Stability
The stability of a metal complex is a critical parameter, particularly in the context of drug development, where the complex must remain intact until it reaches its biological target.[7] The electron-withdrawing nature of the chloromethyl group generally leads to a decrease in the basicity of the ligand's donor atoms. This reduced basicity can result in a weaker metal-ligand bond and consequently, lower stability constants compared to analogous ligands bearing electron-donating groups like methyl.[8]
However, the overall stability is a multifactorial property.[8] In some cases, the inductive effect of the chloromethyl group can enhance the π-acceptor properties of the ligand, leading to stronger back-bonding with the metal center. This can partially or even fully compensate for the weaker σ-donation, resulting in comparable or even enhanced stability in certain metal complexes.[9]
Table 1: Comparative Stability Constants (log β) of Metal Complexes with Substituted Ligands
| Ligand Substituent | Metal Ion | log β | Reference |
| -H | Cu(II) | 7.5 | Hypothetical |
| -CH₃ | Cu(II) | 8.2 | Hypothetical |
| -CH₂Cl | Cu(II) | 6.8 | Hypothetical |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the general trend. Actual values are highly dependent on the specific ligand scaffold and experimental conditions.
Influence on Redox Properties
The electronic effects of the chloromethyl group can significantly modulate the redox potential of the central metal ion. The electron-withdrawing nature of the substituent makes the metal center more electron-deficient, which generally leads to a positive shift in its reduction potential. This means that the metal ion in a complex with a chloromethylated ligand is more easily reduced compared to its counterpart with an unsubstituted or methyl-substituted ligand. This tunability of redox potentials is of great interest in the design of catalysts for redox reactions and in the development of hypoxia-selective prodrugs.[10]
Steric Hindrance and Coordination Geometry
The moderate steric bulk of the chloromethyl group can influence the coordination number and geometry of the resulting metal complex.[5] In sterically crowded environments, the presence of one or more chloromethyl groups may favor lower coordination numbers or distorted geometries to alleviate steric strain. This can have a direct impact on the reactivity and selectivity of the complex. For instance, in catalytic applications, the steric environment around the metal center can control substrate access and product release.
Experimental Assessment of Ligand Coordination Properties
A thorough evaluation of the impact of chloromethyl substitution requires a combination of synthetic, spectroscopic, and electrochemical techniques.
Synthesis and Characterization of Chloromethylated Ligands and Complexes
The synthesis of chloromethylated ligands often involves chloromethylation of an aromatic precursor using reagents like paraformaldehyde and HCl, or by utilizing chloromethyl-containing building blocks.[11][12] Subsequent coordination with a suitable metal salt yields the desired complex.
Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of metal complexes with chloromethylated ligands.
Thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is crucial to confirm the structure and purity of the synthesized compounds.
Step-by-Step Protocol for Determining Metal Complex Stability using pH-metric Titration
pH-metric titration is a widely used technique to determine the stability constants of metal complexes in solution.[13]
Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the ligand, metal salt (e.g., metal perchlorate), standard acid (e.g., HClO₄), and carbonate-free standard base (e.g., NaOH) in a suitable solvent system (e.g., ethanol-water mixture).
-
Maintain a constant ionic strength using an inert electrolyte like NaClO₄.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the ligand solution (and acid) in a thermostated titration vessel.
-
In a separate experiment, use a solution containing the ligand, metal salt, and acid.
-
-
Titration Procedure:
-
Titrate the solutions with the standard NaOH solution, recording the pH value after each addition of a small, known volume of titrant.
-
Continue the titration until a significant change in pH is observed, indicating the completion of the relevant protonation/complexation equilibria.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain titration curves.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
Assessing Redox Properties using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to investigate the redox behavior of metal complexes.
Experimental Setup and Procedure:
Caption: A simplified representation of the experimental setup and procedure for cyclic voltammetry.
By comparing the cyclic voltammograms of complexes with and without the chloromethyl group, one can quantify the shift in redox potentials and gain insights into the electronic influence of the substituent.
Case Study: Chloromethylated Ligands in Hypoxia-Selective Cancer Therapy
A compelling application of chloromethyl-functionalized ligands is in the design of hypoxia-selective anticancer prodrugs.[10] In this strategy, a cytotoxic ligand is coordinated to a redox-active metal center, such as Co(III). The resulting complex is relatively stable and non-toxic under normal oxygen (normoxic) conditions. However, in the low-oxygen environment characteristic of solid tumors (hypoxia), the Co(III) center is reduced to the more labile Co(II). This reduction triggers the release of the cytotoxic ligand, which can then exert its therapeutic effect selectively in the tumor tissue, minimizing damage to healthy cells. The electron-withdrawing chloromethyl group on the ligand can be used to fine-tune the reduction potential of the Co(III) center, ensuring that reduction occurs preferentially under hypoxic conditions.
Conclusion and Future Perspectives
The chloromethyl group is a versatile substituent that offers a unique handle to manipulate the coordination properties of ligands. Its electron-withdrawing nature and moderate steric bulk provide a means to systematically tune the stability, redox potential, and geometry of metal complexes. A thorough understanding of these effects, coupled with rigorous experimental evaluation, is essential for the rational design of new metal-based drugs, catalysts, and materials. Future research in this area will likely focus on exploring the interplay of the chloromethyl group with other substituents to achieve even finer control over the properties of metal complexes and to develop novel applications in medicine and materials science.
References
- 1. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Groupî¸Viewed from the Core of Carbon - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of stable bidentate transition metal complexes of 1-(chloromethyl)-5-hydroxy-3-(5,6,7-trimethoxyindol-2-ylcarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-f]quinoline (seco-6-azaCBI-TMI) as hypoxia selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempanda.com [chempanda.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, ensuring the safety of laboratory personnel and the protection of our environment. As a potent alkylating agent and a chlorinated organic compound, this substance demands a meticulous and informed approach to its end-of-life management.[1][2]
Immediate Safety and Hazard Profile: Understanding the Risks
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a substance that causes severe skin burns and eye damage and may be corrosive to metals. The presence of chloromethyl groups designates it as a potential alkylating agent, a class of compounds with known carcinogenic and mutagenic properties.[1][2] Therefore, all handling and disposal operations must be conducted with the highest degree of caution.
Table 1: Key Hazard Information for this compound
| Property | Information | Source |
| Chemical Name | This compound | TCI Chemicals |
| CAS Number | 138219-98-4 | TCI Chemicals |
| Primary Hazards | Causes severe skin burns and eye damage (H314), May be corrosive to metals (H290) | TCI Chemicals |
| Potential Hazards | As a chloromethyl-substituted aromatic, it should be handled as a potential alkylating agent with carcinogenic risks. | OSHA[1][2] |
| Physical Form | White to Almost white powder to crystal | TCI Chemicals |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Fisher Scientific[3] |
All handling procedures must be performed within a certified chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles.[4]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab neutralization or treatment is not advised due to the potential for creating other hazardous byproducts and the lack of validated protocols.[5]
Part 1: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions.
-
Identify as Halogenated Organic Waste: All waste containing this compound must be classified as halogenated organic waste.[6] This includes the pure compound, reaction residues, contaminated labware (e.g., pipette tips, weighing boats, gloves), and solutions.
-
Use Designated Waste Containers: Collect all this compound waste in a dedicated, properly labeled, and compatible container. The container should be resistant to corrosion.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms. The date of initial waste accumulation should also be clearly marked.
-
Avoid Overfilling: Never fill a waste container beyond 80% of its capacity to prevent spills and allow for vapor expansion.
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.[5]
Part 2: Managing Spills and Contaminated Materials
Accidents happen, and a prepared response is critical to mitigating risks.
For Minor Spills (Solid):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the necessary protective equipment before addressing the spill.
-
Contain the Spill: Use dry, absorbent materials like vermiculite or sand to cover the spill.[7] Avoid raising dust.[7]
-
Collect the Waste: Carefully sweep the spilled material and absorbent into a designated hazardous waste container.[8] Use non-sparking tools if there is any fire risk.[9]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), and dispose of all cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash your hands and any exposed skin with soap and water after the cleanup.
For Contaminated Labware and PPE:
-
Disposable Items: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be placed in the designated solid hazardous waste container.[10]
-
Reusable Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The initial rinsate must be collected as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but always adhere to your institution's specific guidelines.
Part 3: Disposal of Bulk Quantities
For larger quantities of this compound waste, the following steps should be followed:
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of bulk quantities. They will provide specific instructions and arrange for a scheduled pickup.
-
Ensure Proper Packaging: The waste must be in a securely sealed and properly labeled container as described in Part 1.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
The Logic of Segregation and Professional Disposal
The chemical structure of this compound, containing both a chlorinated component and a bipyridine core, dictates its disposal pathway. As a halogenated organic compound, it is subject to specific disposal regulations under the Environmental Protection Agency (EPA).[11][12] The preferred disposal method for such compounds is high-temperature incineration in a licensed facility.[13][14][15] This process is designed to completely destroy the organic molecule, converting the chlorine to hydrogen chloride, which is then scrubbed from the flue gas to prevent environmental contamination.[13][14]
Attempting to neutralize this compound in the lab with common reagents like acids or bases is not recommended. Such actions could lead to uncontrolled reactions, the generation of toxic fumes, or the formation of other hazardous byproducts. Therefore, entrusting the disposal to a professional service is the only way to ensure both safety and regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For a compound with the hazard profile of this compound, a strict adherence to proper disposal protocols is essential. By following the steps outlined in this guide—from immediate safety precautions and waste segregation to professional disposal—researchers can ensure a safe working environment and maintain full regulatory compliance. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. fishersci.com [fishersci.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 4,4'-Bis(chloromethyl)-2,2'-bipyridyl: Essential PPE and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 4,4'-Bis(chloromethyl)-2,2'-bipyridyl are valuable building blocks, particularly as reactive precursors for synthesizing new ligands and functional materials.[1] However, its utility is matched by its hazardous nature. The presence of chloromethyl groups, highly reactive functionalities, demands a rigorous and informed approach to safety.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the necessary personal protective equipment (PPE) and handling protocols. By internalizing the "why" behind each step, we transform safety from a set of rules into an ingrained, self-validating practice, ensuring both personal safety and the integrity of our research.
Hazard Assessment: Understanding the Adversary
This compound is a potent chemical that presents multiple routes of exposure and harm. A thorough understanding of its hazard profile, summarized below, is the logical starting point for defining our protective strategy. The primary dangers stem from its high reactivity and toxicity.
| Hazard Classification | Description | Rationale for Precaution |
| Acute Toxicity (Oral & Dermal) | Toxic if swallowed or in contact with skin (H301 + H311).[2][3] | This dual toxicity pathway means that both accidental ingestion and skin contact pose significant, immediate health risks. Protective measures must prevent any direct contact with the substance. |
| Corrosivity | Causes severe skin burns and eye damage (H314). | The chemical can cause irreversible damage to tissues upon contact. This necessitates the use of chemical-resistant barriers for skin and eyes. |
| Irritation | May cause respiratory irritation (H335).[4] | As a powder, the compound can be easily aerosolized. Inhaling airborne particles can lead to irritation and damage to the respiratory tract, requiring stringent engineering and respiratory controls. |
| Corrosive to Metals | May be corrosive to metals (H290). | While primarily a material compatibility issue, this highlights the compound's reactivity and informs proper storage and handling equipment selection. |
| Uncharacterized Properties | The chemical, physical, and toxicological properties have not been thoroughly investigated. | This is a critical point. In the absence of complete data, we must adopt a conservative approach, assuming the highest level of risk and implementing the most comprehensive protective measures. Related compounds carry concerns of reproductive toxicity.[5] |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Given the compound's toxicity and corrosivity, a comprehensive PPE strategy is non-negotiable. This is not merely about wearing gear; it's about creating an impermeable barrier between you and the chemical hazard.
Hand Protection: The First Line of Defense
-
Requirement: Double-gloving with chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard.[6]
-
Causality: The compound is toxic upon dermal contact.[2] A single glove can fail or be unknowingly perforated. Double-gloving provides a critical failsafe. The outer glove bears the primary contamination, while the inner glove protects your skin during the doffing (removal) process. The ASTM D6978 standard ensures the glove material has been tested for resistance against hazardous chemicals.[7]
Body Protection: Shielding from Spills and Splashes
-
Requirement: A disposable, polyethylene-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[6][8]
-
Causality: Standard lab coats are permeable and do not offer adequate protection against a corrosive solid or a solution spill. A coated, impervious gown prevents the chemical from soaking through and reaching your skin, which is crucial given its potential to cause severe burns. The tight cuffs integrate seamlessly with your inner gloves, eliminating any exposed skin at the wrist.
Eye and Face Protection: Guarding Against Irreversible Damage
-
Requirement: Indirectly vented, chemical splash goggles worn in conjunction with a full-face shield.
-
Causality: this compound can cause severe eye damage. Standard safety glasses do not provide a complete seal and are inadequate. Chemical splash goggles are essential to protect against airborne powder and splashes.[9] A full-face shield is added as a secondary barrier to protect the entire face from splashes during solution preparation or transfer.[8]
Respiratory Protection: Preventing Inhalation
-
Requirement: A NIOSH-certified N95 respirator is the minimum requirement when handling the solid powder, even within a chemical fume hood.[7][8] All work with the solid must be performed in a certified chemical fume hood to minimize ambient concentrations.
-
Causality: The compound is a respiratory irritant.[4] Fine powders can easily become airborne during weighing and transfer. While a fume hood provides primary containment, a respirator protects your personal breathing zone from any fugitive emissions. Fit-testing of the respirator is mandatory to ensure a proper seal.[8]
Operational Protocols: A Self-Validating System
Correctly using your PPE is as important as selecting it. The following workflows for donning and doffing are designed to prevent cross-contamination at every step.
PPE Donning (Putting On) Protocol
This sequence is designed to move from the least critical to the most critical areas, preparing the operator for a sterile and safe entry into the handling area.
PPE Doffing (Removal) Protocol
This is the most critical phase for preventing personal exposure. The principle is "dirty-to-dirty," removing the most contaminated items first and avoiding contact between contaminated PPE and your skin.
Emergency Procedures: Plan for the Unexpected
Spill Response
Even with meticulous care, spills can happen. An immediate and correct response is vital.
-
Evacuate & Alert: Alert others in the immediate area and evacuate. Secure the area to prevent entry.
-
Don PPE: Before re-entering, don the full PPE ensemble as described above, including respiratory protection.
-
Contain: For a solid spill, gently cover with absorbent pads to prevent dust generation.[5] DO NOT use a brush or sweep dry.
-
Clean: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.[11] All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE: Remove PPE as per the doffing protocol.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[2][3]
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.
Equipment Decontamination
Any non-disposable equipment (e.g., glassware, spatulas) must be decontaminated.
-
Initial Rinse: Carefully rinse the equipment in a designated sink within a fume hood with an appropriate solvent to remove gross contamination.
-
Wash: Wash with a laboratory detergent and water.[11]
-
Final Rinse: Rinse thoroughly with purified water.
-
Drying: Allow to air dry completely.
Waste Disposal Workflow
All materials that have come into contact with this compound are considered hazardous waste. This includes the chemical itself, any solutions, contaminated PPE, and cleaning materials.
By adhering to these rigorous protocols, we uphold our primary responsibility: to conduct our research safely and effectively. Trust in these procedures is built upon the scientific evidence of the chemical's hazards and the proven efficacy of these protective measures.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. geneseo.edu [geneseo.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. gerpac.eu [gerpac.eu]
- 8. halyardhealth.com [halyardhealth.com]
- 9. england.nhs.uk [england.nhs.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
